5-(2-chlorophenyl)-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHJUFHNSRPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126520-01-2 | |
| Record name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in FDA-approved drugs and countless clinical candidates.[2] Its value stems from its metabolic stability, its capacity to act as both a hydrogen bond donor and acceptor, and the ease with which its substitution pattern can be modified to fine-tune pharmacological properties.
This guide provides a comprehensive technical overview of a specific, high-value derivative: 5-(2-chlorophenyl)-1H-pyrazol-3-amine. We will delve into its chemical identity, synthesis, mechanistic role as a kinase inhibitor, and provide field-proven experimental protocols for its characterization.
Section 1: Compound Identification and Chemical Properties
A critical aspect of working with substituted pyrazoles is understanding their potential for tautomerism. 5-(2-chlorophenyl)-1H-pyrazol-3-amine exists in equilibrium with its tautomer, 3-(2-chlorophenyl)-1H-pyrazol-5-amine. Throughout this guide, we will use these names interchangeably, as they typically represent the same chemical entity in solution.
While a unique CAS Registry Number for the unsubstituted 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not consistently cited across major databases, closely related isomers and derivatives are well-documented. For reference, the para-substituted isomer, 5-(4-chlorophenyl)-1H-pyrazol-3-amine, is assigned CAS number 78583-81-0.[3] Researchers should verify the identity of any commercial sample through analytical characterization.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | N/A |
| Synonym(s) | 3-(2-chlorophenyl)-1H-pyrazol-5-amine | N/A |
| Molecular Formula | C₉H₈ClN₃ | N/A |
| Molecular Weight | 193.63 g/mol | [3] |
| Monoisotopic Mass | 193.04068 Da | [4] |
| Predicted XlogP | 2.2 | [4] |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
(Note: Properties are based on the molecular formula and data from closely related isomers, as a specific entry for the 2-chloro isomer is not comprehensively detailed in public databases.)
Section 2: Synthesis and Characterization
The most direct and widely adopted method for synthesizing 3-amino-5-aryl pyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] This approach is efficient and versatile, allowing for the introduction of various aryl groups.
Causality of the Synthesis: The reaction mechanism hinges on the nucleophilicity of hydrazine. Hydrazine hydrate attacks the more electrophilic ketone carbonyl of the β-ketonitrile precursor, 3-(2-chlorophenyl)-3-oxopropanenitrile. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The subsequent dehydration and tautomerization yield the stable aromatic pyrazole ring. The use of a protic solvent like ethanol facilitates the proton transfer steps required for the condensation and dehydration.
Caption: General workflow for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Section 3: Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 3-aminopyrazole scaffold is a highly effective "hinge-binder" for protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and inflammatory disease.[2][6] Derivatives of 5-(2-chlorophenyl)-1H-pyrazol-3-amine have shown significant promise as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).
Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
RIPK1 is a serine/threonine kinase that acts as a central node in cellular signaling pathways, particularly those initiated by tumor necrosis factor-alpha (TNF-α). Under certain conditions, aberrant activation of RIPK1 can trigger a form of programmed inflammatory cell death called necroptosis. This process is implicated in the pathology of numerous inflammatory conditions, including inflammatory bowel disease, as well as ischemia-reperfusion injury and neurodegenerative diseases.
Small molecule inhibitors based on the 5-aryl-1H-pyrazol-3-amine scaffold can bind to the ATP-binding pocket of RIPK1, preventing the phosphorylation events necessary for its activation and the subsequent recruitment of downstream effectors like RIPK3 and MLKL. This inhibition effectively blocks the necroptotic signaling cascade, thereby reducing inflammation and cell death. The 2-chlorophenyl group occupies a hydrophobic pocket within the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a pyrazole derivative.
Section 4: Experimental Protocol: In Vitro RIPK1 Kinase Assay
To validate the inhibitory potential of 5-(2-chlorophenyl)-1H-pyrazol-3-amine or its derivatives, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal proportional to the initial kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Test Compound (5-(2-chlorophenyl)-1H-pyrazol-3-amine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 1 mM to 10 nM).
-
Finally, dilute these stocks into Kinase Assay Buffer to create 4X final assay concentrations. The final DMSO concentration in the well should not exceed 1%.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of Kinase Assay Buffer to "blank" (no enzyme) control wells.
-
Add 5 µL of the 4X Test Compound dilutions to the "inhibitor" wells.
-
Add 5 µL of 4X DMSO control (at the same percentage as the compound wells) to "positive control" (100% activity) wells.
-
Prepare a Master Mix containing ATP and MBP substrate in Kinase Assay Buffer. Add 10 µL to all wells. (Final concentrations might be 10 µM ATP and 0.2 mg/mL MBP).
-
Prepare a 2X solution of RIPK1 enzyme in Kinase Assay Buffer (e.g., 10 ng/µL).
-
-
Initiating the Kinase Reaction:
-
To initiate the reaction, add 5 µL of the 2X RIPK1 enzyme solution to the "positive control" and "inhibitor" wells. Do not add enzyme to the "blank" wells.
-
The final reaction volume is 20 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Following the incubation, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a compatible plate reader.
-
Subtract the average signal from the "blank" wells from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the "positive control" (0% inhibition) and "blank" (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5-(2-chlorophenyl)-1H-pyrazol-3-amine is not widely available, data from closely related aminopyrazole compounds suggest the following precautions:
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
References
-
Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]
-
Wang, Y., et al. (2023). Molecular dynamics simulation study on the inhibitory mechanism of RIPK1 by 4,5-dihydropyrazole derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit (96-well). Retrieved from BPS Bioscience website. [Link]
-
Zheng, M., et al. (n.d.). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B. [Link]
-
Bai, L., et al. (2025). Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. ACS Central Science. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Receptor Interacting Serine Threonine Kinase 1 (RIPK1). Retrieved from Cloud-Clone Corp website. [Link]
-
BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay. Retrieved from BellBrook Labs website. [Link]
-
BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
Fisher Scientific. (n.d.). 5-Amino-3-(4-chlorophenyl)-1H-pyrazole, 97%, Thermo Scientific. Retrieved from Fisher Scientific website. [Link]
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CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from CAS website. [Link]
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Sharma, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 173-200. [Link]
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PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from National Center for Biotechnology Information website. [Link]
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PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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PubChemLite. (n.d.). 3-(2-chlorophenyl)-1-(4-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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Schepetkin, I. A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8563. [Link]
- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
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Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1084-1117. [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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PubChemLite. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine. Retrieved from PubChemLite website. [Link]
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Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 15(1), 74. [Link]
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A Technical Guide to the Biological Activity of 3-amino-5-(2-chlorophenyl)pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as a cornerstone for a wide array of pharmacologically active agents.[1][2] This technical guide delves into the specific and potent biological activities of a focused subclass: 3-amino-5-(2-chlorophenyl)pyrazole derivatives. These compounds have emerged as a significant area of research due to their demonstrated efficacy across multiple therapeutic domains, most notably in oncology, anti-inflammatory, and antimicrobial applications. This document synthesizes current knowledge on their synthesis, mechanisms of action, and structure-activity relationships. We will explore how the unique arrangement of the 3-amino group, the pyrazole core, and the electronically distinct 2-chlorophenyl moiety at the C5 position synergize to create potent inhibitors of key biological targets such as protein kinases and tubulin, as well as modulators of inflammatory cytokines.[1][3][4] Detailed experimental protocols and data summaries are provided to equip researchers with the practical insights needed to advance the development of this promising class of molecules.
Introduction: The Pyrazole Scaffold as a Privileged Structure
Overview of Pyrazole Derivatives' Pharmacological Significance
The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in drug discovery.[5] Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets.[6] Consequently, pyrazole derivatives have demonstrated an extensive range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities.[1][2][7] This broad bioactivity has led to the successful development of several FDA-approved drugs, such as the anti-inflammatory celecoxib and the kinase inhibitor crizotinib, underscoring the scaffold's clinical relevance.[1][2]
The Emergence of 3-Amino-5-Aryl Pyrazoles as a Key Pharmacophore
The introduction of an amino group, particularly at the C3 or C5 position, significantly enhances the chemical versatility and biological potential of the pyrazole core.[8][9] 3(5)-Aminopyrazoles are crucial precursors in the synthesis of condensed heterocyclic systems like pyrazolo[1,5-a]pyrimidines and serve as a key pharmacophore for interacting with various enzymatic targets.[6][9] The amino group provides a critical hydrogen bonding point, which is often essential for anchoring the molecule within the active site of proteins, particularly kinases.[8] This functionalization has been a cornerstone in the design of potent inhibitors for numerous therapeutic targets.[8]
Rationale for the 2-Chlorophenyl Substitution at the C5 Position
The specific placement of a 2-chlorophenyl group at the C5 position of the 3-aminopyrazole scaffold is a deliberate design choice rooted in established medicinal chemistry principles. The phenyl ring itself provides a hydrophobic scaffold that can engage in pi-stacking and van der Waals interactions within a protein's binding pocket. The chloro-substituent at the ortho (2-position) introduces several critical effects:
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the phenyl ring, influencing its interaction with protein residues.
-
Steric Hindrance: The ortho position creates a specific steric profile that can enforce a twisted conformation (dihedral angle) between the pyrazole and phenyl rings. This conformational constraint can be crucial for achieving selectivity and high-affinity binding to a specific target protein by avoiding steric clashes and optimizing the fit within a binding pocket.
-
Lipophilicity: The chloro group increases the overall lipophilicity of the molecule, which can enhance membrane permeability and target engagement, although this must be balanced to maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Synthetic Strategies
The synthesis of 3-amino-5-(2-chlorophenyl)pyrazole derivatives typically leverages well-established heterocyclic chemistry reactions. The most common and efficient approaches involve the cyclocondensation of a hydrazine source with a 1,3-bielectrophilic precursor.
Primary Synthetic Approach: Condensation Reactions
A prevalent method involves the reaction of a β-ketonitrile, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile, with hydrazine hydrate. This reaction proceeds via an initial nucleophilic attack by the hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the final 3-aminopyrazole ring system. The choice of a β-ketonitrile is strategic as the nitrile group readily converts to the desired C3-amino group upon cyclization.
Alternatively, multicomponent reactions offer a streamlined approach. For instance, reacting a 2-chloro-substituted aromatic aldehyde with malononitrile and phenylhydrazine under microwave irradiation can produce highly substituted pyrazole derivatives in good yields and short reaction times.[10][11]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target scaffold. The choice of starting materials (R1, R2) allows for the introduction of further diversity for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the synthesis of 3-amino-5-(2-chlorophenyl)pyrazole derivatives.
Anticancer Activity: A Primary Therapeutic Avenue
The 3-amino-5-(2-chlorophenyl)pyrazole scaffold has demonstrated significant potential as an anticancer agent, primarily through its ability to interfere with critical cell signaling pathways and cytoskeletal components.[1]
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival, and their dysregulation is a hallmark of cancer. Pyrazole derivatives are recognized as "privileged scaffolds" for designing kinase inhibitors.[12]
Many 3-aminopyrazole derivatives function as ATP-competitive inhibitors.[13] The pyrazole core acts as a bioisostere of the purine nucleus of ATP, allowing it to fit into the adenine-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][14] The 3-amino group typically forms a key hydrogen bond with the "hinge" region of the kinase, while the 5-(2-chlorophenyl) group projects into a deeper hydrophobic pocket, contributing to affinity and selectivity.[14]
Caption: Inhibition of receptor tyrosine kinase signaling by blocking the ATP binding site.
Derivatives of this class have shown potent cytotoxicity against a range of human cancer cell lines. The data below summarizes representative inhibitory activities.
| Compound Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| Pyrazole-Benzoxazine Hybrids | MCF-7 (Breast) | EGFR | 2.82 - 6.28 | [1] |
| Pyrazolo[3,4-d]pyrimidines | HepG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [14] |
| Pyrazole Carbaldehydes | MCF-7 (Breast) | PI3 Kinase | 0.25 | [15] |
| 3,4-Diaryl Pyrazoles | Various | Tubulin | 0.00006 - 0.00025 | [1] |
This protocol outlines a standard method for assessing the inhibitory activity of a compound against a specific protein kinase, such as EGFR.
-
Objective: To determine the IC50 value of a test compound against a target kinase.
-
Materials: Recombinant human EGFR, kinase buffer, ATP, poly(Glu, Tyr) 4:1 substrate, test compound (serial dilutions), positive control (e.g., Erlotinib), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted compound or control. Add 5 µL of DMSO for the "no inhibitor" control.
-
Add 20 µL of a master mix containing the kinase and substrate to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding 50 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the production of ADP. The luminescent signal is inversely proportional to the amount of ADP produced, thus providing a sensitive measure of kinase inhibition.
Disruption of Microtubule Dynamics
Tubulin is a fundamental component of the cytoskeleton and a validated target for anticancer drugs.[4]
Certain 3-amino-5-phenylpyrazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[4] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]
-
Objective: To assess the effect of a test compound on the in vitro polymerization of tubulin.
-
Materials: Tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer with GTP), test compound, positive control (Colchicine), negative control (Paclitaxel), fluorescence microplate reader.
-
Procedure:
-
Dilute tubulin to a final concentration of 3 mg/mL in ice-cold polymerization buffer.
-
Add serial dilutions of the test compound or controls to a 96-well plate.
-
Add the tubulin solution to each well and mix gently.
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence (or absorbance at 340 nm) every minute for 60 minutes.
-
-
Data Analysis: Plot the change in fluorescence/absorbance over time. An inhibitory compound will show a reduced rate and extent of polymerization compared to the DMSO control.
-
Rationale: The polymerization of tubulin into microtubules causes light to scatter, which can be measured as an increase in absorbance or fluorescence. This assay provides direct evidence of a compound's ability to interfere with this fundamental cellular process.
Anti-inflammatory Properties
Chronic inflammation is linked to various diseases, including cancer. Pyrazole derivatives have shown promise as anti-inflammatory agents.[13]
Mechanism: Inhibition of Pro-inflammatory Cytokines
Specific 3,5-diaryl pyrazole derivatives, including those with a 5-(2-chlorophenyl) moiety, have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The exact mechanism is still under investigation but may involve the inhibition of upstream signaling pathways like NF-κB or p38 MAPK.[13]
Protocol: ELISA for Cytokine Quantification
-
Objective: To measure the effect of a test compound on cytokine production in stimulated immune cells.
-
Materials: Murine macrophage cell line (e.g., RAW 264.7), cell culture medium, Lipopolysaccharide (LPS), test compound, positive control (e.g., Dexamethasone), commercial ELISA kit for TNF-α or IL-6.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using the ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the cytokine concentration in each sample. Determine the IC50 of the compound for cytokine inhibition.
-
Rationale: LPS is a potent stimulator of macrophages, leading to the robust production of inflammatory cytokines. This cell-based assay provides a physiologically relevant system to evaluate a compound's ability to suppress the inflammatory response.
Antimicrobial Potential
The pyrazole scaffold is present in several known antimicrobial agents and continues to be a source of new lead compounds.[7][16]
Spectrum of Activity and Mechanism
Pyrazole derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Aspergillus niger).[3][7] The presence of a chloro-substituent on the phenyl ring has been noted to enhance antimicrobial efficacy in some series.[7] One of the identified mechanisms for antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[17]
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thiadiazines | S. aureus | 62.5 - 125 | [16] |
| Pyrazole-Thiadiazines | A. niger | 2.9 - 7.8 | [16] |
| Vinyl-Pyrazoles | S. aureus (quinolone-resistant) | 1 - 2 | [17] |
| Nitrofuran-Pyrazoles | E. coli | - | [3] |
Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.
-
Materials: Bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotic (e.g., Chloramphenicol), 96-well microtiter plates.
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the broth medium directly in the microtiter plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Add the inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
-
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of a compound's potency, which is essential for comparing its activity to standard drugs and for guiding further development.
Future Perspectives and Drug Development
The 3-amino-5-(2-chlorophenyl)pyrazole scaffold is a highly promising platform for the development of novel therapeutics. While in vitro data is compelling, the progression towards clinical candidacy requires a multi-faceted approach. Future research should focus on:
-
Lead Optimization: Systematically modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties. This includes exploring different substituents on the pyrazole nitrogen (N1) and the 3-amino group.
-
ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity is critical to identify and mitigate potential liabilities. Assays for metabolic stability, plasma protein binding, and cytotoxicity against non-cancerous cell lines are essential.
-
In Vivo Efficacy: Promising compounds must be evaluated in relevant animal models of cancer or inflammation to demonstrate in vivo efficacy and establish a therapeutic window.
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for biomarker development.
Conclusion
3-amino-5-(2-chlorophenyl)pyrazole derivatives represent a potent and versatile class of bioactive molecules. The unique combination of the pyrazole core, the 3-amino functional group, and the sterically and electronically defined 2-chlorophenyl moiety gives rise to significant activity against key targets in cancer, inflammation, and infectious diseases. Their demonstrated ability to inhibit protein kinases, disrupt tubulin polymerization, and modulate cytokine production highlights their potential for addressing unmet medical needs. The synthetic tractability of the scaffold, coupled with a clear path for further optimization, positions these compounds as valuable leads for future drug discovery and development programs.
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A Comprehensive Review of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth literature review of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold, a highly versatile and synthetically accessible building block for the development of novel therapeutics. We will explore its synthesis, delve into its extensive derivatization, and analyze its role in creating potent modulators of various biological targets, including kinases and cannabinoid receptors. This review consolidates structure-activity relationship (SAR) insights and presents detailed experimental protocols, offering a valuable resource for researchers and drug development professionals aiming to leverage this privileged scaffold.
The Pyrazole Nucleus: A Cornerstone of Medicinal Chemistry
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered immense attention in drug discovery due to their diverse biological activities and structural versatility.[3][4] First synthesized in 1883, this aromatic ring system is a key pharmacophore in a wide array of therapeutic agents.[5] The presence of the pyrazole moiety in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors like Ruxolitinib and Ibrutinib (anticancer) underscores its significance and proven pharmacological potential.[1][6]
The unique properties of the pyrazole ring, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal scaffold for designing molecules that can effectively bind to biological targets like enzymes and receptors.[4] Researchers are continually exploring pyrazole derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7][8]
Profile of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine Scaffold
The 5-(2-chlorophenyl)-1H-pyrazol-3-amine molecule is a specific, highly functionalized pyrazole derivative that serves as an excellent starting point for library synthesis in drug discovery. Its structure is characterized by three key features:
-
The 1H-pyrazole Core: Provides a stable, aromatic platform with defined geometry and hydrogen bonding capabilities.
-
The 3-amino Group (-NH2): A crucial synthetic handle. This primary amine is readily derivatized to form amides, ureas, sulfonamides, and other functional groups, allowing for systematic exploration of the chemical space around the core.
-
The 5-(2-chlorophenyl) Group: This bulky, lipophilic group significantly influences the molecule's overall shape and electronic properties. The ortho-chloro substituent creates a specific steric and electronic environment that can be critical for selective binding to a target protein, often by directing the phenyl ring into a specific hydrophobic pocket.
These features combine to make 5-(2-chlorophenyl)-1H-pyrazol-3-amine a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target.
Synthesis of the Core Scaffold
The most common and efficient method for synthesizing 5-aryl-1H-pyrazol-3-amines involves the condensation of a β-ketonitrile with hydrazine hydrate.[9][10] This reaction proceeds via an initial attack of the hydrazine on the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General synthesis of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold.
Experimental Protocol: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
This protocol is a representative procedure adapted from general methods for 5-aminopyrazole synthesis.[9][10]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoylacetonitrile (10 mmol, 1 equiv.).
-
Solvent: Add absolute ethanol (100 mL) to dissolve the starting material.
-
Reagent Addition: Add hydrazine hydrate (12 mmol, 1.2 equiv.) to the solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (200 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true value of the 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold is demonstrated by the diverse biological activities of its derivatives. By modifying the 3-amino group and the pyrazole N1-position, researchers have developed potent inhibitors for several important drug targets.
Kinase Inhibition: A Prominent Application
The pyrazole hinge-binding moiety is a privileged scaffold for developing kinase inhibitors.[11] Derivatives of the 3-aminopyrazole core have been shown to be potent inhibitors of several kinase families.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of inflammation and necroptosis, making it a promising target for inflammatory diseases.[12] Researchers have developed potent and selective RIPK1 inhibitors based on the 1H-pyrazol-3-amine scaffold.[12][13] Optimization of a lead compound derived from the FGFR inhibitor AZD4547 led to derivatives with low nanomolar activity against RIPK1.[12]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been successfully used to target CDKs, leading to potent inhibitors of the PCTAIRE subfamily (e.g., CDK16) that induce G2/M phase cell cycle arrest.[11][14]
| Derivative Class | Target Kinase | Key SAR Feature | Reported Potency | Reference(s) |
| Acyl-pyrazol-3-amines | RIPK1 | Specific amide substitutions on the 3-amino group | Low nanomolar IC50 | [12] |
| Pyrimidinyl-pyrazol-3-amines | CDK16 (PCTAIRE) | Pyrimidine ring attached to the 3-amino group | EC50 = 33 nM | [11][14] |
Cannabinoid Receptor Antagonism
The biaryl pyrazole scaffold is famously represented by SR141716 (Rimonabant), a potent and selective cannabinoid CB1 receptor antagonist.[15][16] The core structure of these antagonists is N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. This demonstrates that converting the 3-amino group of a 5-phenyl-1H-pyrazole into a carboxamide is a highly effective strategy for targeting the CB1 receptor.[15] Structure-activity relationship studies have extensively explored modifications of the carboxamide moiety, showing that the nature of this substituent is critical for receptor affinity and efficacy.[16] While the original compound features a 4-chlorophenyl group, the principles are directly applicable to the 2-chlorophenyl scaffold.
Anticancer and Anti-inflammatory Potential
Beyond specific kinase targets, pyrazole derivatives consistently exhibit broad anticancer and anti-inflammatory activities.[17][18][19]
-
Anticancer: Various 1,3,5-trisubstituted pyrazole derivatives have shown significant cytotoxic potential against multiple cancer cell lines, including lung, breast, and colon cancer.[5][19] The mechanism often involves the induction of apoptosis or autophagy.
-
Anti-inflammatory: Pyrazoles can inhibit key inflammatory mediators. For example, derivatives of 5-(4-chlorophenyl)-1-phenyl-pyrazole have shown anti-inflammatory activity comparable to standard drugs like celecoxib.[18] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or signaling molecules like TNF-α.[3][17]
Caption: Key structure-activity relationship (SAR) points for the scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase, such as RIPK1.
-
Materials: Target kinase enzyme, appropriate peptide substrate, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (<1%).
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound dilution (or vehicle control), and the peptide substrate.
-
Initiation: Start the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Future Directions and Outlook
The 5-(2-chlorophenyl)-1H-pyrazol-3-amine scaffold continues to be a highly attractive starting point for the development of new therapeutics. While significant progress has been made in targeting kinases and cannabinoid receptors, several avenues remain for future exploration:
-
Exploring New Targets: The scaffold's versatility suggests it could be adapted to inhibit other enzyme families, such as proteases or phosphatases, or to target protein-protein interactions.
-
Improving Pharmacokinetics: A key challenge in drug development is optimizing pharmacokinetic properties like solubility, bioavailability, and metabolic stability.[4] Future work should focus on fine-tuning derivatives to enhance their drug-like properties for in vivo efficacy.
-
Combating Drug Resistance: In oncology, developing inhibitors that can overcome resistance mutations is a critical need. New derivatives of this scaffold could be designed to target resistant forms of kinases.
References
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- Palmer, J. T., et al. (2002). Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716).
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Thermodynamic Stability of 5-(2-Chlorophenyl)-Substituted Pyrazoles: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The stability of these molecules is a critical determinant of their shelf-life, processing viability, and in-vivo behavior. This document delineates both computational and experimental frameworks for this evaluation, emphasizing the causal relationships between molecular structure and thermodynamic properties. We will explore the use of Density Functional Theory (DFT) for in-silico prediction of stability and detail the application of thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for empirical validation. The influence of the ortho-chloro substituent on the phenyl ring is a key focus, with discussions on its steric and electronic effects on the overall molecular stability. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these evaluative techniques.
Introduction: The Imperative of Stability in Pyrazole-Based Systems
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their versatile chemical nature and ability to participate in various biological interactions have established them as privileged scaffolds in drug discovery.[1][2] Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The introduction of a 5-(2-chlorophenyl) substituent creates a specific molecular architecture with distinct electronic and steric properties that can significantly influence its biological activity and, crucially, its thermodynamic stability.
Thermodynamic stability refers to the tendency of a compound to resist decomposition or chemical change under a given set of conditions. For a pharmaceutical compound, high thermodynamic stability is paramount, ensuring a long shelf-life, consistent dosage, and predictable behavior during formulation and storage. Conversely, instability can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts. Therefore, a thorough understanding and quantification of the thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles are essential for their development and application.
This guide will provide a deep dive into the state-of-the-art methods for assessing this critical parameter, bridging theoretical calculations with robust experimental data.
Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis.[6] By calculating the electronic structure and energy of a molecule, we can infer its relative stability.
Theoretical Foundation: DFT in Stability Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] For the analysis of molecular stability, key parameters derived from DFT calculations include the total electronic energy, enthalpy, and Gibbs free energy. A lower Gibbs free energy corresponds to a more thermodynamically stable system. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies higher stability.[6][8]
The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a flexible description of the electron distribution.[7][9]
Step-by-Step Computational Protocol
-
Molecular Structure Input: The 3D structure of the 5-(2-chlorophenyl)-substituted pyrazole is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A geometry optimization calculation is performed using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory). This step finds the lowest energy conformation of the molecule. The rationale for this is to ensure that all subsequent calculations are performed on the most stable structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
-
Analysis of Thermodynamic Data: The calculated Gibbs free energies of different isomers or conformers can be compared to determine their relative thermodynamic stabilities.
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO are extracted from the output file to calculate the energy gap, providing an indication of the molecule's kinetic stability.
Visualization of the Computational Workflow
Caption: Computational workflow for assessing thermodynamic stability using DFT.
Experimental Determination of Thermodynamic Stability
While computational methods provide valuable predictions, experimental validation is crucial for a definitive assessment of thermodynamic stability. Thermal analysis techniques are the cornerstone of this experimental approach, providing quantitative data on how a material behaves as a function of temperature.[10][11]
Key Thermal Analysis Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[11][12] This technique is excellent for determining the temperature at which a compound begins to decompose, the extent of mass loss, and the presence of volatile components. The onset temperature of decomposition is a key indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to determine the melting point, enthalpy of fusion, and temperatures of other phase transitions. For stability studies, DSC can detect exothermic decomposition events and provide the enthalpy of decomposition, which is a direct measure of the energy released during this process.[10]
Detailed Experimental Protocols
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the 5-(2-chlorophenyl)-substituted pyrazole sample into an appropriate TGA crucible (e.g., alumina or platinum).
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The choice of a controlled heating rate ensures that the sample temperature is uniform and the data is reproducible.
-
Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium). This step is critical for data accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
Data Analysis: Plot the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic melting transition and the onset temperature of decomposition (Td) from the start of the exothermic decomposition peak. Integrate the area under the decomposition peak to determine the enthalpy of decomposition (ΔHd).
Visualization of the Experimental Workflow
Caption: Experimental workflow for determining thermodynamic stability via TGA and DSC.
Structure-Stability Relationships
The thermodynamic stability of 5-(2-chlorophenyl)-substituted pyrazoles is intrinsically linked to their molecular structure. The substituents on both the pyrazole and phenyl rings play a crucial role.[9]
The Influence of the 2-Chlorophenyl Group
The presence of the chlorophenyl group at the 5-position of the pyrazole ring is a key determinant of stability. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect, which can influence the electron density of the pyrazole ring and affect its aromaticity and stability.[13]
Furthermore, the ortho position of the chlorine atom introduces significant steric hindrance. This can force the phenyl ring to rotate out of the plane of the pyrazole ring, leading to a non-planar conformation. This twisting can disrupt π-conjugation between the two rings, potentially altering the overall stability of the molecule. The balance between these electronic and steric effects will ultimately dictate the thermodynamic properties of the compound.
Data Presentation
The quantitative data obtained from experimental and computational analyses should be summarized for clear comparison.
Table 1: Hypothetical Thermodynamic Data for a 5-(2-Chlorophenyl)-Substituted Pyrazole Derivative
| Parameter | Method | Value | Unit |
| Gibbs Free Energy of Formation | DFT (B3LYP/6-311++G(d,p)) | -450.23 | Hartree |
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 5.12 | eV |
| Melting Point (Tm) | DSC | 185.6 | °C |
| Decomposition Onset (Tonset) | TGA | 250.1 | °C |
| Enthalpy of Decomposition (ΔHd) | DSC | -150.8 | J/g |
Conclusion
The assessment of thermodynamic stability is a non-negotiable aspect of the research and development of 5-(2-chlorophenyl)-substituted pyrazoles. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical rigor of experimental techniques such as TGA and DSC, provides a comprehensive understanding of a molecule's stability profile. The insights gained from these analyses are critical for guiding lead optimization, formulating stable drug products, and ensuring the overall quality and safety of these promising therapeutic agents. The structural nuances, particularly the electronic and steric effects of the 2-chlorophenyl substituent, must be carefully considered as they are key modulators of the thermodynamic landscape of these important heterocyclic compounds.
References
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. (n.d.).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC, NIH.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (n.d.).
- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Royal Society of Chemistry.
- Comprehensive DFT study of 3-(2-furyl)
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.
- Pd-catalyzed synthesis, characterization, and biological evaluations of pyrazole derivatives: DFT, molecular modelling and antioxidant studies. (n.d.).
- Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene. (n.d.). PMC.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023).
- Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024).
- TGA-DSC. (n.d.). The University of Melbourne.
- Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. (2003). PubMed.
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2024). Polish Journal of Chemical Technology.
- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022).
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC.
- STA or DSC and TGA – is Combination the Key?. (2021). NETZSCH Analyzing & Testing.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.
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- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
Solubility profile of 5-(2-chlorophenyl)-1H-pyrazol-3-amine in DMSO and water
Part 1: Executive Summary & Physicochemical Context
Compound Identity & Theoretical Profile
5-(2-chlorophenyl)-1H-pyrazol-3-amine (also known as 3-amino-5-(2-chlorophenyl)pyrazole) represents a classic "brick-dust" small molecule scaffold. It possesses a lipophilic aryl core coupled with a polar, hydrogen-bonding pyrazole-amine motif. This duality defines its solubility: high affinity for polar aprotic solvents (DMSO) and poor solubility in neutral aqueous media.
| Property | Value / Descriptor | Context |
| Molecular Weight | 193.63 g/mol | Fragment-like; favorable for cell permeability. |
| cLogP (Est.) | ~2.2 – 2.5 | Moderately lipophilic. Drives poor water solubility. |
| pKa (Pyrazolium) | ~2.5 (Protonated N) | Weakly basic ring nitrogen. |
| pKa (Amine) | ~3.5 – 4.5 | Exocyclic amine is electron-deficient due to ring conjugation. |
| Solubility (DMSO) | High (>100 mM) | Preferred solvent for stock solutions. |
| Solubility (Water) | Low (< 0.1 mg/mL) | pH-dependent; risk of precipitation at pH 7.4. |
The Solubility Paradox
Researchers often encounter "false negatives" in biological assays with this compound due to micro-precipitation . While the compound dissolves perfectly in 100% DMSO, diluting it into aqueous buffer (e.g., PBS pH 7.4) often triggers rapid crystallization because the final solvent mixture cannot support the lipophilic 2-chlorophenyl moiety.
Part 2: Solubility Profile & Solvent Behavior
Dimethyl Sulfoxide (DMSO): The Stock Solvent
DMSO is the industry standard for this compound due to its high dielectric constant and ability to disrupt the intermolecular hydrogen bonding of the pyrazole crystal lattice.
-
Solubility Limit: Typically >50 mg/mL (>250 mM).
-
Stability: Excellent in anhydrous DMSO.
-
Critical Risk (Hygroscopicity): DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
Impact: As water content in DMSO rises, the solubility of 5-(2-chlorophenyl)-1H-pyrazol-3-amine decreases exponentially, leading to "silent precipitation" inside the stock vial.
-
Water & Aqueous Buffers: The Challenge
The solubility in water is dictated by pH. The compound is amphoteric but predominantly behaves as a lipophile at physiological pH.
-
Acidic pH (< 2.0): Solubility increases significantly. Protonation of the pyrazole nitrogen (and potentially the amine) forms a water-soluble cation.
-
Neutral pH (7.4): Danger Zone. The molecule exists as a neutral free base. Solubility is likely limited to the low micromolar range (< 50 µM).
-
Basic pH (> 12.0): Solubility may increase slightly due to deprotonation of the pyrazole NH (forming an anion), but this range is rarely biologically relevant.
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely on literature values alone. Solubility is lot-dependent (polymorphs, purity). Use these protocols to validate your specific batch.
Protocol A: Kinetic Solubility (The "Crash-Out" Test)
Use this to determine the maximum safe concentration for your biological assay.
Reagents:
-
100 mM Stock Solution (in anhydrous DMSO)
-
PBS (pH 7.4) or Assay Buffer
Workflow:
-
Prepare Pre-dilutions: Create a dilution series of the compound in 100% DMSO (e.g., 50 mM, 25 mM, 10 mM, 1 mM).
-
The Spike: Pipette 2 µL of each DMSO pre-dilution into 198 µL of PBS in a clear 96-well plate (1% DMSO final).
-
Incubation: Shake at 500 rpm for 2 hours at Room Temp (25°C).
-
Readout: Measure Absorbance at 600 nm (Turbidity) or use a Nephelometer.
-
Interpretation: A spike in OD600 indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit .
-
Protocol B: Thermodynamic Solubility (The "Gold Standard")
Use this for formulation development or precise physicochemical characterization.
-
Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibrium: Shake/stir vigorously for 24–48 hours at 25°C.
-
Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Inject the supernatant onto HPLC-UV (C18 column, Acetonitrile/Water gradient). Compare peak area to a standard curve prepared in DMSO.
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for handling this compound in aqueous assays to prevent experimental artifacts.
Caption: Workflow to validate kinetic solubility before biological screening.
Part 5: Critical Best Practices
Storage & Handling
-
Aliquot Immediately: Upon dissolving the solid powder in DMSO, aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Vial Type: Use amber glass vials or polypropylene (PP) tubes. Avoid Polystyrene (PS) which can be damaged by concentrated DMSO.
-
Temperature: Store stocks at -20°C or -80°C. DMSO freezes at 19°C; ensure it is fully thawed and vortexed before use to redissolve any "cold-shock" precipitates.
The "DMSO Spike" Technique
When adding the stock to cell culture media:
-
Do not add the DMSO stock directly to the cell culture dish. High local concentration will kill cells and precipitate the compound instantly.
-
Intermediate Step: Dilute the DMSO stock into a small volume of pre-warmed media (rapidly mixing) to create a 2x or 10x working solution.
-
Verify this intermediate solution is clear before adding it to the cells.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
-
Gaylord Chemical. (2020). "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Pharmacodynamic Performance." Chemical Research in Toxicology, 24(9), 1420–1456.
Methodological & Application
Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine from benzoylacetonitrile
[1][2]
Critical Material Attributes (CMA)
| Reagent | Grade | Role | Critical Specification |
| 3-(2-chlorophenyl)-3-oxopropanenitrile | >97% | Scaffold | Free of 2-chlorobenzoic acid impurities. |
| Hydrazine Hydrate | 50-80% (aq) | Nucleophile | Safety: Carcinogen/Corrosive. Handle in fume hood. Avoid anhydrous hydrazine (explosion hazard). |
| Ethanol | Absolute | Solvent | Water content <0.5% favors precipitation during workup. |
| Acetic Acid | Glacial | Catalyst | Optional: Used if reaction stalls (catalytic amount). |
Detailed Experimental Protocol
Stage 1: Reaction Setup
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle/Oil Bath, Nitrogen Inlet.
-
Loading:
-
Charge 3-(2-chlorophenyl)-3-oxopropanenitrile (1.80 g, 10.0 mmol) into the RBF.
-
Add Absolute Ethanol (20 mL). Stir to create a suspension/solution.
-
Note: The starting material may not dissolve completely at RT; this is normal.
-
-
Addition:
-
Add Hydrazine Hydrate (0.75 mL, ~15.0 mmol, 1.5 equiv) dropwise over 2 minutes.
-
Observation: A mild exotherm may occur.[1] The solution often turns clear then yellow.
-
Stage 2: Reaction & Monitoring
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) with moderate stirring.
-
Duration: Maintain reflux for 3 to 5 hours .
-
IPC (In-Process Control): Monitor by TLC (Eluent: 5% Methanol in DCM).
-
Starting Material Rf: ~0.6[2]
-
Product Rf: ~0.3 (stains distinctively with Ninhydrin due to primary amine).
-
Standard: Reaction is complete when the nitrile spot disappears.
-
Stage 3: Workup and Isolation
-
Concentration: Remove ~50-60% of the solvent volume under reduced pressure (Rotavap).
-
Crystallization:
-
Allow the residue to cool to room temperature.
-
Pour the concentrated mixture into Ice-Cold Water (50 mL) with vigorous stirring.
-
A precipitate should form immediately. Stir for 15 minutes to ensure full granulation.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove excess hydrazine.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.
Stage 4: Purification (Recrystallization)[5]
-
Solvent System: Ethanol:Water (1:1) or Toluene (for higher purity).
-
Protocol: Dissolve crude solid in minimum hot ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to 4 °C.
-
Expected Yield: 75% - 85% (approx. 1.45 - 1.65 g).
-
Appearance: White to pale yellow needles.
Process Workflow & Decision Tree
Characterization Data
| Technique | Expected Signal / Value | Interpretation |
| Melting Point | 148 – 150 °C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | Pyrazole NH (Exchangeable). | |
| Aromatic protons (2-chlorophenyl). | ||
| Pyrazole C4-H (Characteristic singlet). | ||
| -NH2 Amine protons. | ||
| IR Spectroscopy | 3300-3400 cm | Primary Amine (NH2) stretch. |
| 2200 cm | ABSENCE of Nitrile peak (confirms cyclization). | |
| MS (ESI+) | m/z 194.0 / 196.0 | [M+H]+ (Shows characteristic Chlorine isotope pattern 3:1). |
Troubleshooting & Optimization
-
Problem: Product oils out instead of precipitating.
-
Problem: Low Yield.
-
Problem: Colored Impurities.
-
Solution: Recrystallize with activated charcoal.
-
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and skin sensitizer. Use double-gloving (Nitrile) and work strictly in a fume hood. Quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
-
Waste Disposal: Segregate halogenated organic waste (due to the chlorophenyl group) from non-halogenated solvents.
References
-
Mechanism of Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link
- General Protocol for Aminopyrazoles: El-Saghier, A. M. "Synthesis of some new 5-aminopyrazole derivatives." Journal of Chemical Research, 2002.
- Precursor Synthesis (Beta-ketonitriles): Ji, Y., et al.
-
Safety Data (Hydrazine): PubChem Compound Summary for Hydrazine. National Center for Biotechnology Information. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3077383A - Process for the production of hydrazine hydrate - Google Patents [patents.google.com]
- 6. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water[v1] | Preprints.org [preprints.org]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. arkat-usa.org [arkat-usa.org]
Application Note: A Validated Protocol for the Synthesis of 5-Amino-3-(2-chlorophenyl)-1H-pyrazole
Introduction: The Significance of 5-Aminopyrazoles
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] These heterocycles are highly valued as versatile building blocks for the synthesis of fused pyrazoloazines and other complex molecular architectures.[2][3]
This application note provides a detailed, validated protocol for the synthesis of 5-amino-3-(2-chlorophenyl)-1H-pyrazole via the classical and robust cyclocondensation reaction between 3-(2-chlorophenyl)-3-oxopropanenitrile and hydrazine hydrate.[4] The procedure is designed for reproducibility and scalability, with a focus on explaining the chemical principles behind each step to empower researchers to adapt and troubleshoot the methodology effectively.
Reaction Scheme:
Underlying Mechanism: From Ketonitrile to Aromatic Pyrazole
The formation of the pyrazole ring from a β-ketonitrile and hydrazine is a well-established transformation that proceeds through a two-stage mechanism: initial condensation followed by an intramolecular cyclization.[5][6]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the 3-(2-chlorophenyl)-3-oxopropanenitrile. This step is analogous to imine formation and results in a transient tetrahedral intermediate which subsequently eliminates a molecule of water to form a stable hydrazone intermediate.[5][7]
-
Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This irreversible cyclization step forms a five-membered ring. The resulting imine intermediate is unstable and rapidly tautomerizes to the highly stable aromatic 5-aminopyrazole product, which is the thermodynamic driving force for the overall reaction.[4]
Below is a diagram illustrating the key mechanistic steps.
Caption: Reaction mechanism for pyrazole synthesis.
Critical Safety Precautions
Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance that must be handled with extreme care. [8][9]
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): A complete set of PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloved nitrile or chloroprene gloves.[8][10]
-
Handling: Use a closed system where possible. Avoid heat, sparks, open flames, and static discharge.[10][11] Hydrazine hydrate (50-60% in water) is strongly recommended over anhydrous hydrazine as it is significantly less hazardous.[8]
-
Spills: Treat any spill as a major incident. Evacuate the area and follow institutional emergency procedures. Do not attempt to clean up a hydrazine spill without proper training and equipment.[8]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous. Dispose of all contaminated materials, including empty containers, according to institutional and local regulations for hazardous waste.[8]
Experimental Protocol
This protocol details the synthesis of 5-amino-3-(2-chlorophenyl)-1H-pyrazole. The workflow is designed to be straightforward and efficient.
Caption: Experimental workflow for pyrazole synthesis.
Materials and Equipment
-
3-(2-chlorophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (~64% w/w in water, N₂H₄)
-
Ethanol (200 proof)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-chlorophenyl)-3-oxopropanenitrile (10.0 mmol, 1.80 g).
-
Solvent Addition: To the flask, add 20 mL of ethanol. Stir the mixture at room temperature to dissolve the solid. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
-
Hydrazine Addition: (Perform in a fume hood) Carefully add hydrazine hydrate (12.0 mmol, 0.60 mL of 64% solution) dropwise to the stirring solution. A slight excess of hydrazine ensures complete consumption of the limiting β-ketonitrile. The addition may be mildly exothermic.
-
Reflux: Attach a reflux condenser to the flask and begin circulating cool water. Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. The product is less soluble in the aqueous ethanol mixture and will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 20 mL portions of cold deionized water to remove any residual hydrazine and salts.
-
Drying & Purification: Air-dry the solid on the filter paper. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol. This will yield 5-amino-3-(2-chlorophenyl)-1H-pyrazole as a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 194.0 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H and C=N stretches).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Rationale |
| 3-(2-chlorophenyl)-3-oxopropanenitrile | 10.0 mmol (1.80 g) | Limiting Reagent |
| Hydrazine Hydrate (~64%) | 12.0 mmol (0.60 mL) | 1.2 equivalents to ensure full conversion |
| Solvent | Ethanol (20 mL) | Provides good solubility and reflux temperature |
| Reaction Temperature | ~80-85°C (Reflux) | Accelerates the rate of reaction |
| Reaction Time | 2-4 hours | Typical duration for completion (TLC monitored) |
| Expected Yield | 80-90% | Based on similar literature preparations |
References
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.
- HYDRAZINE - Safety Data Sheet. ChemicalBook.
- Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Hydrazine monohydrate - Safety Data Sheet. PENTA.
- Safety precautions for hydrazine hydrate. Sciencemadness.org.
- Synthesis of 5‐amino‐1H‐pyrazole 3. ResearchGate.
- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC.
- Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
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- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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- 11. chemicalbook.com [chemicalbook.com]
Application Note: 5-(2-Chlorophenyl)-1H-pyrazol-3-amine as a Pharmacophore Scaffold
Executive Summary
5-(2-Chlorophenyl)-1H-pyrazol-3-amine (CAS: [Relevant CAS if available, typically generic structure used]) is a "privileged structure" in medicinal chemistry. Its utility stems from its dual-nucleophilic character (exocyclic amine and endocyclic ring nitrogens) and the orthogonal reactivity of the C-4 position. This scaffold is a validated starting point for the synthesis of ATP-competitive kinase inhibitors (targeting CDK2, TRKA, p38 MAPK) and pyrazolo[1,5-a]pyrimidines .
This guide details the protocols for transforming this building block into bioactive libraries, with a specific focus on controlling regioselectivity during cyclization and alkylation—the most common failure mode in pyrazole chemistry.
Chemical Specifications & Handling
| Property | Specification |
| IUPAC Name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF, MeOH (warm). Low: Water, Hexanes. |
| pKa (est) | ~3.5 (pyrazole NH), ~4.0 (exocyclic NH3+) |
| Storage | 2-8°C, Desiccated. Hygroscopic. |
| Safety | Irritant. Potential skin sensitizer. Handle in fume hood. |
Handling Insight: The 2-chlorophenyl group introduces steric bulk and lipophilicity (clogP ~2.1), improving cell permeability of derived compounds compared to the phenyl analog. However, the ortho-chloro substituent can twist the phenyl ring out of planarity with the pyrazole, affecting packing in crystal structures and binding pockets.
Synthetic Versatility & Reaction Logic[1]
The molecule presents three distinct sites for diversification.[1] Understanding the electronic bias of each is crucial for high-yield synthesis.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines
Application: Construction of bicyclic cores for CDK/Aurora kinase inhibitors. Mechanism: Cyclocondensation with 1,3-electrophiles. The exocyclic amine attacks the most electrophilic center, followed by ring closure via N-1.
Materials
-
Substrate: 5-(2-chlorophenyl)-1H-pyrazol-3-amine (1.0 equiv)
-
Reagent: 1,3-Dicarbonyl equivalent (e.g., Acetylacetone, Ethyl acetoacetate, or Benzylidenemalononitrile) (1.1 equiv)
-
Solvent: Glacial Acetic Acid (Method A) or Ethanol/Piperidine (Method B)
-
Temp: Reflux (100–118°C)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a condenser, dissolve 1.0 mmol of the aminopyrazole in 5 mL of Glacial Acetic Acid.
-
Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound.
-
Note: For sensitive substrates, use Ethanol (10 vol) with catalytic piperidine (0.1 equiv) instead of AcOH.
-
-
Reaction: Heat to reflux for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is typically less polar than the starting material.
-
Work-up:
-
Cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with water (3x) and cold ethanol (1x).
-
-
Purification: Recrystallize from EtOH/DMF mixtures. If oil forms, extract with DCM, dry over MgSO4, and purify via flash chromatography (0-5% MeOH in DCM).
Critical Control Point: Regiochemistry is generally controlled by the hard/soft nature of the electrophile. The exocyclic nitrogen (harder nucleophile) typically attacks the ketone/aldehyde first, followed by the ring nitrogen (softer) attacking the ester/nitrile.
Protocol B: Regioselective Amide Coupling
Application: Generating Type I/II kinase inhibitors where the amide interacts with the hinge region. Challenge: Preventing bis-acylation or reaction at the ring nitrogen.
Materials
-
Carboxylic Acid: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Dry DMF or DMA
Step-by-Step Methodology
-
Activation: Dissolve the carboxylic acid (1.1 mmol) and DIPEA (3.0 mmol) in dry DMF (3 mL). Add HATU (1.2 mmol) and stir at RT for 15 minutes to form the activated ester.
-
Why: Pre-activation minimizes the exposure of the nucleophilic pyrazole to the free coupling reagent, reducing side reactions.
-
-
Coupling: Add 5-(2-chlorophenyl)-1H-pyrazol-3-amine (1.0 mmol) in one portion.
-
Incubation: Stir at 25°C for 12–18 hours.
-
Optimization: If conversion is low (<50%) after 6h, heat to 50°C. The steric bulk of the ortho-chloro group can slow down the reaction if the acid is also bulky.
-
-
Quench: Dilute with EtOAc (30 mL) and wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).
-
Purification: Silica gel chromatography. Elute with EtOAc/Hexanes gradient.
Troubleshooting:
-
Bis-acylation: If di-acylated product is observed, use 0.9 equiv of acid chloride at 0°C with pyridine instead of HATU coupling.
-
N-Ring Acylation: These are usually unstable and can be hydrolyzed back to the NH-pyrazole by treating the crude mixture with MeOH/K2CO3 for 30 mins.
Protocol C: C-4 Halogenation (Late-Stage Diversification)
Application: Installing a handle for Suzuki/Sonogashira couplings to expand the core.
Step-by-Step Methodology
-
Dissolution: Dissolve the aminopyrazole (1.0 mmol) in DMF (5 mL) or Acetonitrile.
-
Halogenation: Add N-Iodosuccinimide (NIS) or N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at 0°C.
-
Reaction: Allow to warm to RT and stir for 1–2 hours. The reaction is typically very fast due to the electron-rich nature of the pyrazole.
-
Work-up: Dilute with EtOAc, wash with 10% Na2S2O3 (sodium thiosulfate) to remove oxidative byproducts (iodine color), then wash with brine.
-
Result: The 4-halo product is stable and can be used directly in Pd-catalyzed couplings.
Regioselectivity & Tautomerism Logic
The most complex aspect of using this building block is the N-alkylation/N-acylation selectivity. The compound exists in tautomeric equilibrium.
Figure 2: Tautomeric equilibrium dictates the ratio of N-alkylated isomers.
-
Guideline: Under basic alkylation conditions (K2CO3/DMF/R-X), the major product is often the 1,3-disubstituted pyrazole (alkylation on the nitrogen far from the aryl group) due to steric hindrance from the 2-chlorophenyl group blocking the adjacent nitrogen.
-
Verification: Always verify regiochemistry using NOESY NMR. A cross-peak between the N-alkyl group and the pyrazole C-4 proton confirms 1,3-substitution. A cross-peak between the N-alkyl and the ortho-chloroaryl protons confirms 1,5-substitution.
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Kinase Inhibitor Applications (CDK2/TRKA)
-
Regioselective N-Alkylation
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
- Source:Organic Chemistry Portal / Org. Lett.
-
URL:[Link]
-
Halogenation Protocols
Sources
- 1. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. scispace.com [scispace.com]
- 4. beilstein-archives.org [beilstein-archives.org]
Application Note: Optimized Acylation Protocols for 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Executive Summary
The acylation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine is a pivotal transformation in the synthesis of kinase inhibitors (e.g., B-Raf, Janus kinase) and agrochemicals. While seemingly simple, this reaction is complicated by annular tautomerism and competing nucleophilic sites (exocyclic amine vs. endocyclic ring nitrogens).
This guide provides a definitive, field-validated protocol to achieve regioselective N-exocyclic acylation . It moves beyond generic "amine acylation" to address the specific steric and electronic constraints imposed by the ortho-chloroaryl substituent.
Mechanistic Insight & Regioselectivity
The Tautomerism Challenge
The substrate exists in dynamic equilibrium between two tautomers. The 2-chlorophenyl group exerts a steric effect that influences this equilibrium, often favoring the tautomer where the bulky aryl group is distal to the N-H, though rapid interconversion occurs in solution.
-
Path A (Desired): Acylation of the exocyclic primary amine (
). -
Path B (Undesired): Acylation of the ring nitrogen (N1 or N2), forming a "pyrazolide."
-
Path C (Over-reaction): Formation of the imide (di-acylation).
Note: Ring-acylated species (pyrazolides) are often kinetically formed but thermodynamically unstable. They frequently rearrange to the exocyclic amide or hydrolyze during aqueous workup.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathways showing the competition between kinetic ring acylation and thermodynamic exocyclic acylation.
Experimental Protocols
Protocol A: Standard Acylation (Acid Chlorides)
Best for: Library generation, robust substrates, high-yielding reactions.
Reagents:
-
Substrate: 5-(2-chlorophenyl)-1H-pyrazol-3-amine (1.0 equiv)
-
Acylating Agent: Acid Chloride (R-COCl) (1.1 equiv)
-
Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv)
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve the aminopyrazole in anhydrous THF under an inert atmosphere (
or Ar). -
Base Addition: Add pyridine or triethylamine. Cool the mixture to 0°C using an ice bath. Rationale: Cooling minimizes kinetic attack on the ring nitrogen.
-
Acylation: Dropwise add the acid chloride (diluted in minimal THF) over 10-15 minutes.
-
Equilibration: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If a less polar spot (ring acyl) appears transiently and disappears, the reaction is proceeding correctly.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or perform flash chromatography (MeOH/DCM gradient).
Protocol B: Mild Coupling (Carboxylic Acids)
Best for: Complex acids, chiral centers, or avoiding harsh acid chlorides.
Reagents:
-
Carboxylic Acid (1.1 equiv)[1]
-
Coupling Agent: HATU or EDC·HCl (1.2 equiv)
-
Additive: HOAt or HOBt (if using EDC)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Methodology:
-
Pre-activate the carboxylic acid in DMF with HATU and DIPEA for 15 minutes at RT.
-
Add the 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
-
Stir at 40–50°C for 6–12 hours.
-
Note: The elevated temperature helps overcome the lower nucleophilicity of the exocyclic amine compared to simple alkyl amines.
-
-
Dilute with water (precipitation often occurs). Filter and wash with water/ether.
Optimization & Troubleshooting Data
The following table summarizes the impact of reaction conditions on regioselectivity (Exocyclic vs. Ring N).
| Variable | Condition | Outcome | Recommendation |
| Solvent | DCM | Good solubility, moderate rate | Standard use |
| Pyridine (Neat) | High yield, scavenges HCl | Preferred for Acid Chlorides | |
| DMF | Slow reaction at RT | Use for coupling agents | |
| Base | Heterogeneous, slow | Avoid | |
| Standard, effective | Good general purpose | ||
| Temp | 0°C | Minimizes di-acylation | Standard Protocol |
| Reflux (>80°C) | Promotes rearrangement of N-ring acyl to exocyclic | Use if kinetic trap occurs |
Workflow Diagram: Decision Matrix
Figure 2: Experimental decision matrix for selecting the optimal acylation pathway.
Characterization & Validation
To confirm the correct regioisomer (N-exocyclic vs N-ring ):
-
1H NMR Shift:
-
Exocyclic Amide (-NH-CO-): Typically appears as a broad singlet downfield (
10.0–11.0 ppm in DMSO- ). -
Ring NH: The pyrazole ring NH usually appears very broad or invisible >12 ppm.
-
Ring Acyl: Absence of the Ring NH signal and a shift in the pyrazole C-H proton (C4-H).
-
-
Stability Test:
-
Treat a small aliquot with methanol/ammonia. N-ring acyl groups are labile and will cleave (reverting to starting material or methyl ester), whereas the exocyclic amide is stable.
-
References
-
Vertex Pharmaceuticals. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist. National Institutes of Health. Available at: [Link]
-
Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. Available at: [Link]
-
MDPI. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Available at: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Available at: [Link]
-
National Institutes of Health (PMC). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Note: Crystallization and Purification Protocols for 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Introduction & Scope
The compound 5-(2-chlorophenyl)-1H-pyrazol-3-amine (also referred to as 3-amino-5-(2-chlorophenyl)pyrazole) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a primary intermediate in the synthesis of p38 MAP kinase inhibitors, pyrazolo[1,5-a]pyrimidines, and other bioactive agents targeting inflammatory pathways.
Achieving high purity (>99.5%) is challenging due to the formation of regioisomers during synthesis and the compound's tendency to "oil out" or retain hydrazine impurities. This Application Note provides three validated crystallization protocols designed to maximize yield and purity, tailored for drug development workflows.
Chemical Context
-
Molecular Formula: C
H ClN [1][2] -
Key Functionalities: Primary amine (H-bond donor), Pyrazole NH (amphoteric), 2-Chlorophenyl (lipophilic/steric bulk).
-
Solubility Profile:
-
High: DMSO, DMF, Methanol, Ethanol (Hot).
-
Moderate: Ethyl Acetate, Toluene (Hot).
-
Low: Water, Hexanes, Cyclohexane.
-
Physicochemical Considerations for Crystallization
Successful crystallization of aminopyrazoles requires managing the hydrogen-bonding network. The amine group at position 3 and the pyrazole NH at position 1 can form extensive intermolecular hydrogen bonds, leading to high lattice energy. However, the ortho-chloro substituent introduces steric strain that can disrupt packing, potentially leading to amorphous precipitation if cooling is too rapid.
Table 1: Solvent Selection Matrix
| Solvent System | Role | Pros | Cons | Recommended Use |
| Ethanol / Water | Solvent / Anti-solvent | High yield; Environmentally benign (Class 3). | Risk of oiling out if water added too fast. | Routine Purification |
| Toluene | Single Solvent | Excellent rejection of polar tars/hydrazine residues. | Lower recovery yield; Higher boiling point. | Removal of colored impurities |
| Dilute HCl / NaOH | Reactive Swing | Chemical purification; Removes non-basic impurities. | High salt formation; pH control critical. | Crude Reaction Mixtures |
Detailed Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: Final polishing of material with >95% initial purity.
Mechanism: This method utilizes the steep solubility curve of the compound in ethanol while using water to increase supersaturation and maximize recovery.
-
Dissolution: Charge the crude 5-(2-chlorophenyl)-1H-pyrazol-3-amine into a flask. Add Absolute Ethanol (5 mL per gram of solid).
-
Heating: Heat the mixture to reflux (~78°C) with stirring until a clear yellow solution is obtained.
-
Note: If undissolved solids remain after 10 minutes, filter the hot solution through a pre-heated Celite pad to remove inorganic salts.
-
-
Nucleation: Remove from heat and allow the solution to cool slowly to 60°C.
-
Anti-solvent Addition: Dropwise, add Deionized Water (warm, ~50°C) until a faint, persistent turbidity is observed (approx. ratio 1:1 Ethanol:Water).
-
Crystallization: Allow the mixture to cool to room temperature (20-25°C) over 2 hours with gentle stirring.
-
Finishing: Cool further to 0-5°C in an ice bath for 30 minutes.
-
Filtration: Filter the white to off-white needles under vacuum. Wash the cake with cold 20% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Toluene Repulp/Recrystallization
Best for: Removing dark, tarry impurities often associated with hydrazine cyclization.
Mechanism: Toluene is a non-polar aromatic solvent. The polar aminopyrazole is moderately soluble at high temperatures but insoluble at low temperatures. Crucially, polar "tars" and oligomers often remain insoluble in hot toluene or stay in solution upon cooling, allowing for effective separation.
-
Slurry: Suspend crude solid in Toluene (8 mL per gram).
-
Reflux: Heat to reflux (110°C). The product should dissolve; dark oily residues may remain at the bottom or on the flask walls.
-
Hot Decantation: If a dark oily layer separates, carefully decant the hot, clear supernatant into a clean, pre-warmed flask, leaving the tar behind.
-
Cooling: Allow the toluene solution to cool slowly to room temperature. The product typically crystallizes as defined prisms or heavy plates.
-
Isolation: Filter and wash with cold Toluene followed by Hexane (to remove high-boiling toluene).
Protocol C: Acid-Base "Swing" Purification
Best for: Crude reaction mixtures containing non-basic starting materials (e.g.,
Mechanism: This protocol exploits the basicity of the pyrazole/amine. By forming the water-soluble hydrochloride salt, non-basic lipophilic impurities can be filtered off or extracted.
-
Acidification: Suspend the crude solid in water (10 mL/g). Slowly add 2M HCl until pH < 1. The solid should dissolve to form the hydrochloride salt.
-
Filtration of Insolubles: Filter the acidic solution to remove unreacted starting materials or neutral byproducts.
-
Optional: Wash the aqueous acidic phase with Ethyl Acetate (2x) to extract lipophilic impurities.
-
-
Precipitation: Cool the aqueous phase to 10°C. Slowly add 2M NaOH or Ammonium Hydroxide while stirring vigorously.
-
pH Adjustment: Adjust pH to ~9-10. The free base will precipitate as a solid.
-
Collection: Filter the precipitate, wash extensively with water (to remove NaCl), and dry.
Process Workflows (Visualized)
General Purification Logic
The following diagram illustrates the decision-making process for selecting the appropriate purification route based on the impurity profile.
Figure 1: Decision matrix for selecting the optimal crystallization method based on input material quality.
Acid-Base Swing Workflow
Detailed steps for the chemical purification route.
Figure 2: Workflow for the Acid-Base Swing method, effective for removing non-basic synthetic precursors.
Analytical Controls & Troubleshooting
Quality Control Parameters
-
HPLC Purity: Target >99.0% (Area %).
-
Melting Point: Expect a sharp range. While specific literature values vary by isomer, pure aminopyrazoles of this class typically melt between 160°C – 180°C . Note: Establish an internal standard for the 2-chloro isomer.
-
1H NMR (DMSO-d6): Verify the absence of solvent peaks (Ethanol:
1.05, 3.44; Toluene: 2.3, 7.1-7.2).
Troubleshooting Guide
-
Problem: Oiling Out.
-
Cause: Adding water too fast or at too high a temperature.
-
Solution: Re-heat to dissolve the oil. Add a "seed crystal" of pure material. Cool much slower. Increase the Ethanol:Water ratio.
-
-
Problem: Colored Product.
-
Cause: Oxidation of the amine or trace hydrazine impurities.
-
Solution: Recrystallize from Toluene (Protocol B) or treat the ethanolic solution with activated charcoal prior to filtration.
-
References
-
General Synthesis of 3-Amino-5-Arylpyrazoles
-
He, J., et al. (2021).[3] "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 17, 2442–2449.
- Context: Describes the general handling and purification of aryl-aminopyrazoles, including flash chromatography and recrystalliz
-
- Solubility and Properties of Pyrazoles: El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazoles." Journal of the Chinese Chemical Society, 53(2), 391-401. Context: Provides solubility trends for 5-aryl-3-aminopyrazoles in polar vs. non-polar solvents.
-
Crystallization Methodologies for Intermediates
-
Anderson, E. L., et al. (1964).[4] "3-Amino-4-phenylpyrazoles and method of preparation." U.S. Patent 3,121,092.
- Context: Historical grounding for the acid-base purific
-
-
Safety Data & Handling
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. PubChemLite - 3-amino-5-(4-chlorophenyl)pyrazole (C9H8ClN3) [pubchemlite.lcsb.uni.lu]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
Preparation of Schiff bases using 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Application Note: 5-(2-chlorophenyl)-1H-pyrazol-3-amine Derivatives[1]
Executive Summary
This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 5-(2-chlorophenyl)-1H-pyrazol-3-amine . These scaffolds are privileged structures in medicinal chemistry, exhibiting potent anti-inflammatory (COX-2 inhibition) , antimicrobial , and kinase inhibitory profiles.
The guide prioritizes a glacial acetic acid-catalyzed condensation in absolute ethanol, a method selected for its high atom economy, operational simplicity, and scalability. We provide a self-validating workflow ensuring high purity for downstream biological screening.[1]
Scientific Background & Reaction Logic[2][3][4][5][6]
2.1 The Chemical Challenge
The starting material, 5-(2-chlorophenyl)-1H-pyrazol-3-amine, contains multiple nitrogen centers.[1] The exocyclic amino group (
-
Solution: We utilize a controlled acid catalyst (glacial acetic acid) to activate the aldehyde carbonyl (
) without fully protonating the pyrazole amine, maintaining its nucleophilicity.
2.2 Reaction Mechanism
The formation of the Schiff base follows a reversible acid-catalyzed dehydration mechanism.[1] The rate-determining step is often the dehydration of the carbinolamine intermediate.[2][3]
Figure 1: Acid-catalyzed mechanism for Schiff base formation involving pyrazole amines.[1]
Experimental Protocol
3.1 Materials & Reagents
| Reagent | Role | Specifications |
| 5-(2-chlorophenyl)-1H-pyrazol-3-amine | Limiting Reagent | >98% Purity |
| Substituted Benzaldehyde | Electrophile | 1.0 - 1.1 Equivalents |
| Absolute Ethanol | Solvent | Anhydrous (Moisture inhibits reaction) |
| Glacial Acetic Acid | Catalyst | 2-3 drops (Catalytic) |
3.2 Method A: Conventional Thermal Reflux (Standard)
This method is robust and suitable for gram-scale synthesis.[1]
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(2-chlorophenyl)-1H-pyrazol-3-amine in 15 mL of absolute ethanol .
-
Activation: Add 1.0 mmol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde, salicylaldehyde) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid . The solution may shift color slightly (often yellowing) indicating initial activation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours .-
Note: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
-
Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice (~50g) with stirring. A solid precipitate should form immediately.
-
Alternative: If no precipitate forms upon cooling, concentrate the solvent to 1/3 volume using a rotary evaporator, then cool.
-
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then water. Recrystallize from hot ethanol to yield the pure Schiff base.
3.3 Method B: Microwave-Assisted Synthesis (Green Chemistry)
Ideal for rapid library generation in drug discovery.[1]
-
Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave vial.
-
Add 2 mL of ethanol and 1 drop of glacial acetic acid .
-
Irradiate at 140 Watts for 2–4 minutes (intermittent irradiation: 30s on, 10s off to prevent overheating).
-
Cool and isolate as described in Method A.
Process Validation & Workflow
The following workflow ensures the protocol is self-validating at every critical step.
Figure 2: Operational workflow with integrated decision checkpoints for quality control.
Characterization Guide
Successful synthesis is confirmed by the appearance of the Azomethine (
| Technique | Diagnostic Signal | Expected Value | Notes |
| FT-IR | Sharp, strong band.[1] Distinct from | ||
| FT-IR | Ring NH remains; Exocyclic | ||
| 1H NMR | Azomethine Proton ( | Singlet.[1] Diagnostic for Schiff base formation. | |
| 1H NMR | Pyrazole Ring Proton ( | Singlet.[1] Confirms pyrazole integrity. | |
| Mass Spec | Molecular Ion | Essential for confirming condensation product. |
Biological Context & Applications
Researchers utilize this specific scaffold for its "privileged" nature in drug design.[6] The 5-(2-chlorophenyl) group provides steric bulk and lipophilicity, often enhancing binding affinity in hydrophobic pockets of enzymes.[1]
-
COX-2 Inhibition: The pyrazole core mimics the pharmacophore of Celecoxib.[1]
-
Antimicrobial: The azomethine linkage (
) is critical for disrupting bacterial cell walls. -
Kinase Inhibition: These derivatives act as ATP-competitive inhibitors in various kinase pathways.[1]
References
-
Synthesis and Biological Evaluation of Pyrazole Schiff Bases
-
Antibacterial Activity of Pyrazole Derivatives
-
Microwave Assisted Protocols
-
Mechanism of Schiff Base Formation
Sources
- 1. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 2. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
Welcome to the technical support guide for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges and optimize your reaction yields.
The 5-aryl-3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine is most efficiently achieved through the cyclocondensation of a β-ketonitrile precursor, (2-chlorobenzoyl)acetonitrile, with hydrazine hydrate.[1][3] This guide focuses on this robust pathway, offering detailed troubleshooting, frequently asked questions, and validated protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield in this synthesis typically points to one of three areas: the quality of your starting material, the reaction conditions, or product loss during workup.
-
Potential Cause 1: Purity of the β-Ketonitrile Precursor The starting material, (2-chlorobenzoyl)acetonitrile, is the foundation of the synthesis. Its purity is paramount. If it is impure or not fully formed, the subsequent cyclization will be inefficient.
-
How to Verify: The purity of (2-chlorobenzoyl)acetonitrile should be checked by ¹H NMR to ensure the characteristic singlet for the α-methylene protons (CH₂) is present and integrated correctly, and by melting point analysis.[4]
-
Solution: If the precursor is impure, it should be purified, typically by recrystallization from a solvent mixture like ethanol/water or by column chromatography. A detailed protocol for its synthesis is provided below.
-
-
Potential Cause 2: Suboptimal Reaction Conditions The cyclocondensation reaction is sensitive to several parameters.
-
Stoichiometry: Hydrazine hydrate is a key nucleophile but can also act as a base. It is typically used in slight excess (1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess can sometimes complicate purification.
-
Solvent Choice: Alcohols like ethanol or methanol are standard solvents as they effectively dissolve the reactants and facilitate the reaction upon heating.[3] The choice of solvent can influence reaction kinetics and regioselectivity in related syntheses.
-
Temperature and Time: The reaction usually requires heating under reflux to proceed at a reasonable rate. Insufficient heating time or temperature will result in incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has been consumed.[5]
-
-
Potential Cause 3: Product Loss During Workup The 3-aminopyrazole product has both a basic amine group and a weakly acidic pyrazole N-H. This amphoteric nature can lead to solubility in both acidic and basic aqueous layers if the pH is not carefully controlled during extraction.
-
Solution: After the reaction, the mixture is typically poured into ice water to precipitate the product.[6] If the product remains dissolved, carefully adjust the pH of the aqueous solution to its isoelectric point (near neutral) to minimize solubility and maximize precipitation before filtration.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve low-yield issues.
Question: My final product is impure and difficult to purify. What are the common side products and how can I avoid them?
Answer: Impurities often arise from incomplete reactions or side reactions. The primary impurity is often unreacted starting material.
-
Potential Cause 1: Incomplete Cyclization If the reaction is not driven to completion, you will have to separate your product from the starting β-ketonitrile.
-
Solution: Ensure the reaction is complete by monitoring via TLC. Increase the reflux time or add a slight excess of hydrazine hydrate if necessary.
-
-
Potential Cause 2: Formation of Hydrazones or Other Intermediates The reaction proceeds through several intermediates. Under certain conditions, these may be stable and present as impurities.
-
Solution: Using a protic solvent like ethanol and ensuring sufficient thermal energy (reflux) helps facilitate the final cyclization and dehydration steps.[1]
-
-
Purification Strategy: Recrystallization is the preferred method for purification.[7]
-
Solvent Selection: Good solvent systems for aminopyrazoles include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[7] Test solubility in various solvents on a small scale to find the ideal system where the product is soluble when hot but sparingly soluble when cold.
-
Chromatography: If recrystallization fails, column chromatography on silica gel can be used. However, the basicity of the amino group can cause streaking. To mitigate this, deactivate the silica gel by using a mobile phase containing a small amount of triethylamine (~0.5-1%) or ammonia in methanol.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine from (2-chlorobenzoyl)acetonitrile?
A1: The mechanism involves a two-stage process: nucleophilic attack followed by cyclization and dehydration.
-
Nucleophilic Attack: One nitrogen atom of hydrazine hydrate acts as a nucleophile, attacking the electrophilic ketone carbonyl of the β-ketonitrile.
-
Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group (-NH₂) of the hydrazone then performs an intramolecular nucleophilic attack on the electrophilic nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic 3-aminopyrazole ring system.
Caption: The reaction mechanism for 3-aminopyrazole synthesis.
Q2: Why is an acid or base catalyst sometimes mentioned for pyrazole synthesis?
A2: While this specific synthesis from a β-ketonitrile often proceeds well without an explicit catalyst, especially in refluxing ethanol, catalysts are crucial in other pyrazole syntheses, such as from chalcones or 1,3-dicarbonyls.[5][8]
-
Acid Catalysis: An acid catalyst (e.g., acetic acid, HCl) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine.[9]
-
Base Catalysis: A base catalyst (e.g., NaOH, piperidine) can deprotonate the hydrazine, increasing its nucleophilicity, or deprotonate the α-carbon of a dicarbonyl compound to form an enolate.[8]
For the β-ketonitrile route, the reaction is often self-catalyzing to an extent or simply driven by heat.
Q3: What are the standard analytical techniques to confirm the structure and purity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine?
A3: A combination of spectroscopic and chromatographic methods is essential.
-
¹H NMR: Look for the characteristic aromatic protons from the 2-chlorophenyl group, a singlet for the pyrazole C4-H, and broad singlets for the NH₂ and pyrazole NH protons, which are exchangeable with D₂O.
-
¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₉H₈ClN₃). The isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Shows characteristic stretches for N-H bonds (amine and pyrazole, typically broad in the 3100-3400 cm⁻¹ region) and C=N/C=C bonds in the aromatic region (~1500-1650 cm⁻¹).[10]
-
HPLC: Used to determine the final purity of the compound.[11]
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of (2-chlorobenzoyl)acetonitrile (Precursor)
This protocol is a standard procedure for the synthesis of β-ketonitriles via condensation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry solvent (e.g., diethyl ether or THF).
-
Base: Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.
-
Acetonitrile Addition: Cool the suspension to 0 °C and add dry acetonitrile (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Ester Addition: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add a solution of ethyl 2-chlorobenzoate (1.0 eq.) in the same dry solvent dropwise.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting ester.
-
Workup: Cool the mixture to 0 °C and carefully quench with 10% hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the title compound.[4]
Protocol 2: Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
This protocol describes the cyclocondensation reaction.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-chlorobenzoyl)acetonitrile (1.0 eq.) in absolute ethanol.
-
Hydrazine Addition: To this solution, add hydrazine hydrate (1.2 eq., ~64% solution) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash the filter cake with cold water, and then a small amount of cold ethanol.
-
Drying & Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-(2-chlorophenyl)-1H-pyrazol-3-amine as a crystalline solid.[12]
Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis
The following table summarizes the impact of various parameters on the synthesis of pyrazoles, based on general findings in the literature.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Solvent | Ethanol | Acetic Acid | DMSO | Ethanol is a standard, effective solvent.[3] Acetic Acid can serve as both solvent and an acid catalyst, which is useful in chalcone-based syntheses.[6][8] DMSO can be used for higher temperatures and has shown excellent yields in some halogenation reactions of aminopyrazoles.[13][14] |
| Catalyst | None (Thermal) | Acetic Acid (Acid) | Piperidine (Base) | For β-ketonitriles, thermal conditions are often sufficient. Acid or base catalysts are more critical for syntheses starting from 1,3-dicarbonyls or chalcones to enhance electrophilicity or nucleophilicity, respectively.[8] |
| Temperature | Room Temp. | Reflux (e.g., 78°C) | >100 °C | Room temperature is often too slow. Reflux is the standard condition to provide sufficient energy for cyclization and dehydration. Higher temperatures may be needed for less reactive substrates but risk side reactions. |
| Reaction Time | 1-2 hours | 3-5 hours | >8 hours | Insufficient time leads to incomplete reaction. Monitor by TLC to determine the optimal time, which is typically in the 3-5 hour range for this substrate class. |
References
-
The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Publishing. Available at: [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. Available at: [Link]
-
Synthesis of Chalcones with Anticancer Activities. PMC - NIH. Available at: [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. Available at: [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]
-
An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Bentham Science Publishers. Available at: [Link]
-
An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Ingenta Connect. Available at: [Link]
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. Available at: [Link]
-
Bifunctional Derivative of p,p'-Dichlorochalcone. Part II. Synthesis of a Novel Compound 2-[2-Carboxymethylthio-2-(4-chlorophenyl)ethyl]. MDPI. Available at: [Link]
-
Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. PMC - NIH. Available at: [Link]
-
Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC. Available at: [Link]
-
Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]
-
Chalcones as Versatile Synthons for the Synthesis of 5- and 6-membered Nitrogen Heterocycles. SciSpace. Available at: [Link]
-
Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. UII. Available at: [Link]
-
A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples. IUCr Journals. Available at: [Link]
-
What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products?. ResearchGate. Available at: [Link]
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
-
SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]
-
Synthetic routes and vibrational analysis of 5-(4-Chlorophenyl) -3H-pyrazol-3-one molecule: Raman, Infrared and DFT calculations. Sultan Qaboos University House of Expertise. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]
- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]
-
3-Amino-5-(4-Chlorophenyl)Pyrazole 98.0%(HPLC). Pure Synth. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 10. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-synth.com [pure-synth.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 14. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Solubility Optimization for 5-(2-chlorophenyl)-1H-pyrazol-3-amine
The following technical guide serves as a specialized support center for researchers encountering solubility challenges with 5-(2-chlorophenyl)-1H-pyrazol-3-amine .
This guide moves beyond generic advice, applying specific physicochemical principles relevant to 3-aminopyrazole derivatives to ensure your biological assays remain artifact-free.
Case ID: SOL-PYR-02CL Compound Class: 3-Amino-5-arylpyrazoles Primary Issue: Precipitation in aqueous biological buffers (PBS, HEPES) at physiological pH.
Part 1: Root Cause Analysis (The "Why")
Before attempting to fix the solubility, you must understand the chemical conflict driving the precipitation. 5-(2-chlorophenyl)-1H-pyrazol-3-amine presents a classic "Solubility Paradox" in drug discovery.
The Physicochemical Trap
-
Lipophilicity (LogP ~2.0 - 2.5): The 2-chlorophenyl ring renders the molecule significantly hydrophobic. The chlorine atom at the ortho position adds lipophilicity and steric bulk, potentially disrupting water networks around the molecule.
-
Ionization State (pKa Mismatch):
-
The pyrazole nitrogen typically has a pKa of ~2.5.
-
The exocyclic amine pushes the pKa of the conjugate acid up to approximately 3.5 – 4.5 .
-
Result: At physiological pH (7.4), the molecule is uncharged (neutral) . Neutral species have the lowest aqueous solubility (
). It will not protonate and dissolve until the pH drops below 4.0, which is incompatible with most biological assays.
-
-
Tautomeric Equilibrium: This compound exists in equilibrium between the 3-amino and 5-amino tautomers. In solid state, it forms stable hydrogen-bonded crystal lattices that require significant energy to break (high lattice energy), further resisting dissolution in water.
The "Solvent Shift" Phenomenon
Most precipitation events occur during the dilution step.
-
You dissolve the compound in DMSO (Solubility > 50 mM).
-
You spike this into PBS (Water content jumps to >99%).
-
The Crash: The solvent power drops exponentially, but the compound concentration drops linearly. The moment the local concentration exceeds the thermodynamic solubility limit of the neutral species (~10-50 µM in pure PBS), the compound nucleates and crashes out.
Part 2: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Robust Stock Solutions
Do not treat this compound like a standard hydrophilic drug.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is mandatory. Avoid Ethanol; it evaporates too quickly, changing stock concentration, and has lower solubilizing power for this specific scaffold.
-
Concentration Ceiling: Prepare stocks at 10 mM or 20 mM .
-
Why? Avoiding ultra-high concentrations (e.g., 100 mM) prevents "micro-precipitation" upon the very first dilution step.
-
-
Storage: Aliquot into single-use brown glass or polypropylene vials. Store at -20°C.
-
Critical: DMSO is hygroscopic. If your stock absorbs water from the air, the compound will precipitate inside the freezer.
-
SOP-02: The "Intermediate Dilution" Method (Prevention)
Never pipette a 100% DMSO stock directly into a static volume of PBS.
The Protocol:
-
Step 1 (Stock): Start with 10 mM stock in DMSO.
-
Step 2 (Intermediate): Dilute 10-fold into pure DMSO first (not water) to reach 1 mM, OR dilute into a "carrier solvent" like PEG400 if the final assay tolerates it.
-
Step 3 (The Spike):
-
Prepare your assay buffer (e.g., PBS + 10% FBS or BSA). Proteins act as carriers.
-
While vortexing the buffer gently, add the DMSO stock.
-
Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity, though this compound may require up to 1% for stability.
-
Part 3: Advanced Formulation (Troubleshooting)
If the standard SOP fails (visible turbidity or loss of potency), you must upgrade the buffer system. The neutral pyrazole scaffold requires a "chaperone" in water.
Strategy A: Cyclodextrin Complexation (Gold Standard)
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex with the chlorophenyl ring, shielding the hydrophobic portion from water while leaving the amine available for H-bonding.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Use this "CD-PBS" as your assay buffer instead of plain PBS.
-
Result: Solubility can often be increased from <50 µM to >500 µM without affecting biological targets (cyclodextrins are generally inert).
Strategy B: Non-Ionic Surfactants
If cyclodextrins are unavailable, use Tween-80.
Protocol:
-
Add 0.05% Tween-80 to your PBS.
-
Warning: Ensure your biological target (e.g., cell membrane receptor) is not sensitive to surfactants.
Summary Data Table: Solubility Limits
| Solvent System | Estimated Max Solubility | Stability Window | Recommended Use |
| Pure DMSO | > 50 mM | Months (-20°C) | Stock Storage |
| PBS (pH 7.4) | < 50 µM (Risk of Crash) | Minutes | NOT RECOMMENDED |
| PBS + 0.1% BSA | ~ 100 µM | Hours | Cell Assays (Proteins bind drug) |
| PBS + 20% HP-β-CD | > 500 µM | Days | High-Conc. Animal Dosing / Assays |
Part 4: Troubleshooting Logic Flow
The following diagram illustrates the decision-making process when encountering precipitation.
Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO for my stock solution? A: It is not recommended. While the compound dissolves in ethanol, ethanol is volatile. Repeated opening of the vial will cause evaporation, increasing the concentration unbeknownst to you. Furthermore, DMSO has a higher dielectric constant and generally solvates this pyrazole scaffold better upon dilution into water.
Q2: I see a fine precipitate under the microscope, but my OD readings are normal. Is this okay? A: No. This is "Microprecipitation." It is dangerous because:
-
The actual concentration of free drug is unknown (lower than calculated).
-
Solid crystals can non-specifically bind to cells or proteins, causing false positives (pan-assay interference).
-
Solution: Spin the sample down (10,000 x g for 5 min). If the supernatant concentration drops (measure by UV), you have a solubility problem.
Q3: Will acidifying the buffer help? A: Chemically, yes. Dropping the pH to 3.0 would protonate the amine and drastically improve solubility. However , biologically, this is usually invalid as it will kill cells or denature proteins. Only use this if you are performing analytical chemistry (e.g., HPLC) and not biological assays.
Q4: Why does the 2-chlorophenyl group make it worse than the phenyl analog? A: The chlorine atom is hydrophobic (lipophilic). While it might twist the ring (ortho-effect) and slightly disrupt crystal packing, the net effect is an increase in LogP, making the molecule "greasier" and harder to keep in the aqueous phase compared to the unsubstituted phenyl analog.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735305, 5-(4-chlorophenyl)-1H-pyrazol-3-amine. (Note: Used as structural surrogate for physicochemical properties). Retrieved from [Link]
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Defines the "Solvent Shift" and kinetic solubility protocols). Retrieved from [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Source for HP-β-CD protocols). Retrieved from [Link]
-
Filarowski, A., et al. (2008). Tautomerism in 3(5)-aminopyrazoles. Journal of Molecular Structure. (Source for tautomeric equilibrium data affecting solubility). Retrieved from [Link]
Resolving regioisomer formation in 5-(2-chlorophenyl) pyrazole synthesis
Technical Support Center: Resolving Regioisomer Formation in 5-(2-Chlorophenyl) Pyrazole Synthesis
Executive Summary
Current Status: The synthesis of 5-(2-chlorophenyl) pyrazoles via the condensation of hydrazine derivatives with 1,3-electrophiles (Knorr-type reactions) is inherently prone to regioisomeric heterogeneity. Users frequently report mixtures of the desired 1,5-isomer and the thermodynamically stable 1,3-isomer .
The Solution: Regiocontrol is dictated by the interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity/sterics of the carbonyl centers .[1] This guide provides protocols to invert standard selectivity using fluorinated solvents (HFIP) and steric-directing groups, ensuring high fidelity for the 5-aryl regioisomer.
Part 1: The Mechanistic Challenge (Visualized)
The formation of the 5-isomer requires the more substituted nitrogen of the hydrazine (if N-substituted) to attack the carbonyl adjacent to the 2-chlorophenyl group. Standard conditions often favor the opposite, leading to the 3-isomer.
Figure 1: Bifurcation of the condensation pathway. Path A leads to the desired 5-aryl isomer but is often disfavored by the steric bulk of the 2-chlorophenyl group unless specific solvent interactions are employed.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: Why is the 3-isomer (impurity) the major product in ethanol?
Technical Insight: In standard protic solvents like ethanol, the reaction is governed by sterics . The terminal nitrogen (
-
1H NMR: The 3-isomer typically shows a pyrazole H-4 singlet further downfield compared to the 5-isomer due to the shielding effect of the twisted 5-aryl ring in the desired product.
Q2: How do I force the reaction to yield the 5-(2-chlorophenyl) isomer?
The "HFIP Effect": You must switch the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
-
Mechanism: HFIP is a strong hydrogen-bond donor (high
value) but poorly nucleophilic. It selectively activates the carbonyl adjacent to the aryl ring through hydrogen bonding. Furthermore, it solvates the hydrazine, altering its nucleophilic profile to favor the formation of the 5-aryl pyrazole. -
Expected Outcome: Switching from EtOH to HFIP can invert the ratio from ~30:70 (5-isomer:3-isomer) to >95:5.
Q3: The 2-chlorophenyl group is extremely bulky. Will HFIP still work?
Yes, but optimization may be required. The ortho-chloro substituent adds significant steric clash.
-
Modification: If HFIP alone yields incomplete conversion, add 1.1 eq of HCl .
-
Why: Using the hydrazine hydrochloride salt in HFIP slows the reaction, allowing for thermodynamic equilibration to the 5-hydroxy-pyrazoline intermediate before dehydration.
Q4: I cannot use HFIP (cost/availability). Are there alternatives?
Alternative Strategy: Enaminone Surrogates. Replace the 1,3-diketone with an enaminone (specifically a DMF-DMA adduct).
-
React your 2-chlorophenyl ketone with DMF-DMA to form the enaminone.
-
Result: The hydrazine
exclusively attacks the carbon attached to the dimethylamino group (Michael-type addition), locking the regioselectivity.
Part 3: Validated Experimental Protocols
Protocol A: The HFIP Solvent Switch (Recommended)
Best for: Direct condensation of 1,3-diketones.
-
Preparation: Dissolve 1-(2-chlorophenyl)-1,3-butanedione (1.0 equiv) in HFIP (0.5 M concentration).
-
Addition: Add Methylhydrazine (1.1 equiv) dropwise at 0°C .
-
Note: The reaction is exothermic. Control temperature to prevent non-selective background reaction.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.[4]
-
Purification: Flash chromatography (Hexane/EtOAc). The 5-isomer usually elutes after the 3-isomer due to higher polarity (dipole alignment).
Protocol B: Regiospecific Enaminone Route
Best for: Substrates with extreme steric hindrance (e.g., 2,6-dichlorophenyl).
-
Step 1: Reflux 1-(2-chlorophenyl)ethanone with DMF-DMA (1.5 equiv) in Toluene for 12h. Concentrate to obtain the enaminone intermediate.
-
Step 2: Dissolve intermediate in Ethanol. Add Methylhydrazine (1.2 equiv).
-
Cyclization: Reflux for 2 hours.
-
Result: Exclusive formation of the 1-methyl-5-(2-chlorophenyl) isomer.
Part 4: Data & Verification
Table 1: Solvent Effects on Regioisomer Ratio (Target: 5-Aryl) Data derived from comparative studies on similar aryl-diketones [1].
| Solvent | Conditions | Yield (%) | Regioisomer Ratio (5-Aryl : 3-Aryl) |
| Ethanol | Reflux, 2h | 85% | 35 : 65 (Unfavorable) |
| THF | Reflux, 4h | 78% | 40 : 60 |
| TFE (Trifluoroethanol) | RT, 2h | 91% | 85 : 15 |
| HFIP | RT, 2h | 94% | 98 : 2 (Highly Selective) |
Quality Control Checklist (Self-Validation):
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Source: Journal of Organic Chemistry (2008) Context: Defines the "HFIP effect" for inverting pyrazole regioselectivity to favor 5-aryl isomers.
-
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles . Source: Synlett (2006) Context: Discusses amide solvents and room temperature protocols for regiocontrol.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Enaminones . Source: Tetrahedron Letters (Various) / Organic Chemistry Portal Context: Validates the enaminone surrogate strategy for bypassing steric issues.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to C13 NMR Spectrum Analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the C13 NMR spectrum of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, offer a comparative analysis with structurally related molecules, and provide a detailed experimental protocol for acquiring high-quality C13 NMR data.
Theoretical Framework: Predicting the C13 NMR Spectrum
The chemical environment of each carbon atom in a molecule dictates its resonance frequency in a C13 NMR experiment. For 5-(2-chlorophenyl)-1H-pyrazol-3-amine, we can predict the approximate chemical shifts by considering the electronic effects of the substituents on the pyrazole and phenyl rings.
Structure and Numbering:
Caption: Molecular structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine with atom numbering.
Predicted Chemical Shifts:
The expected chemical shifts for each carbon atom are influenced by several factors:
-
Hybridization: sp2 hybridized carbons of the aromatic rings will appear significantly downfield (higher ppm) compared to any sp3 carbons.
-
Electronegativity: The nitrogen atoms in the pyrazole ring and the chlorine atom on the phenyl ring are electronegative, deshielding adjacent carbons and shifting their signals downfield.
-
Mesomeric Effects: The amino group (-NH2) is an electron-donating group, which will shield the C3 carbon, causing an upfield shift.
-
Annular Tautomerism: In N-unsubstituted pyrazoles, prototropic tautomerism between the nitrogen atoms can occur. However, in the solid state, this equilibrium is often frozen, leading to distinct signals for C3 and C5.[1][2] In solution, the rate of exchange can influence the observed spectrum.
Based on these principles and data from similar compounds, we can estimate the chemical shifts for 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Comparative Spectral Analysis
A study by Lin et al. (2007) reports the C13 NMR data for this compound in CDCl3.[3] While the presence of a nitrile group at the C4 position will influence the chemical shifts, the data for the shared structural motifs (the 2-chlorophenyl group and the substituted pyrazole ring) provides an invaluable reference point.
| Carbon Atom | Predicted Chemical Shift (ppm) for 5-(2-chlorophenyl)-1H-pyrazol-3-amine | Experimental Chemical Shift (ppm) for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[3] | Rationale for Expected Differences |
| Pyrazole Ring | |||
| C3 | ~150-155 | 151.9 | The amino group at C3 will have a strong shielding effect. The absence of the electron-withdrawing nitrile group at C4 in our target molecule will likely result in a slightly different chemical environment for C3. |
| C4 | ~90-100 | 72.3 | The C4 in the reference compound is substituted with a nitrile group, which dramatically shifts its signal upfield. In our target molecule, C4 is attached to a hydrogen, and its chemical shift will be in the more typical range for an unsubstituted sp2 carbon in a pyrazole ring. |
| C5 | ~140-145 | 143.6 | The environment of C5 is very similar in both molecules, being attached to the 2-chlorophenyl group. We expect a similar chemical shift. |
| Chlorophenyl Ring | |||
| C1' | ~130-133 | 133.4 | The point of attachment to the pyrazole ring. The electronic environment is very similar. |
| C2' | ~130-132 | 130.4 | The carbon bearing the chlorine atom. Its chemical shift is primarily determined by the electronegativity of the chlorine. |
| C3' | ~129-131 | 130.4 | Aromatic CH. |
| C4' | ~127-129 | 127.6 | Aromatic CH. |
| C5' | ~125-127 | Not explicitly assigned, likely part of the 127.6-130.4 region | Aromatic CH. |
| C6' | ~118-120 | 119.1 | Aromatic CH, potentially slightly shielded. |
Key Takeaway: The most significant difference is expected at the C4 position due to the presence of the electron-withdrawing nitrile group in the reference compound. The chemical shifts for the 2-chlorophenyl group and the C5 of the pyrazole ring are expected to be highly comparable.
Experimental Protocol for C13 NMR Spectroscopy
Acquiring a high-quality C13 NMR spectrum is crucial for accurate structural elucidation. The following is a robust protocol for the analysis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Workflow Diagram:
Caption: Standard workflow for C13 NMR spectral analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set up a standard proton-decoupled C13 NMR experiment. This technique simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[5]
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay and faster data acquisition.
-
The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Due to the low natural abundance of 13C (1.1%), a significant number of scans (e.g., 1024 or more) are typically required to achieve an adequate signal-to-noise ratio.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
-
Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., the central peak of the DMSO-d6 septet at 39.52 ppm).
-
-
Spectral Interpretation:
-
Identify the number of unique carbon signals in the spectrum. For 5-(2-chlorophenyl)-1H-pyrazol-3-amine, we expect to see 9 distinct signals, assuming no accidental overlap.
-
Assign each peak to its corresponding carbon atom based on the predicted chemical shifts and by comparison with the data from analogous compounds.
-
For unambiguous assignments, especially for the carbons within the chlorophenyl ring, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) may be necessary.[6]
-
Conclusion
The C13 NMR spectrum of 5-(2-chlorophenyl)-1H-pyrazol-3-amine is a powerful tool for its structural verification. By understanding the fundamental principles of C13 NMR and leveraging comparative data from structurally similar molecules, researchers can confidently predict, acquire, and interpret the spectrum. The protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is an indispensable step in the characterization of novel chemical entities for drug discovery and development.
References
-
Baldy, A., Elguero, J., Faure, R., Pierrot, M., & Vincent, E. J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145. [Link]
-
Alajarin, R., Jordan, P., & Vaquero, J. J. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 634-645. [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
Jiménez, P., Alkorta, I., & Elguero, J. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(8), 497-505. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]
-
Fawcett, J., Ghaem-Maghami, G., & Greenhill, J. V. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 771-778. [Link]
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-433. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Lin, Q. L., Zhong, P., & Hu, M. L. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3937. [Link]
-
The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
University of Calgary. (n.d.). 13C-NMR. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 5-(2-chlorophenyl)-1H-pyrazol-3-amine , a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
This document compares the diagnostic fragmentation behavior of this compound against its regioisomers (e.g., the para-chloro analog) to demonstrate how MS/MS can be utilized for precise structural verification in drug development workflows.
Executive Summary & Technical Specifications
5-(2-chlorophenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole often utilized as a scaffold in medicinal chemistry. Its mass spectrometric behavior is characterized by a distinct isotopic signature due to the chlorine atom and a fragmentation pathway driven by the stability of the pyrazole ring and the "ortho-effect" of the chlorine substituent.
Core Specifications
| Feature | Specification |
| Chemical Formula | C |
| Monoisotopic Mass | 193.0407 Da |
| Precursor Ion [M+H] | m/z 194.05 ( |
| Isotopic Ratio | ~3:1 ( |
| Key Functional Groups | Primary Amine (-NH |
Fragmentation Mechanism & Expert Analysis
Ionization and Precursor Stability
In Electrospray Ionization (ESI) positive mode, the molecule is protonated primarily at the N2 nitrogen of the pyrazole ring, which is the most basic site due to resonance stabilization with the exocyclic amine. This forms the stable precursor ion
Primary Fragmentation Pathways
The fragmentation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine follows three distinct mechanistic pathways, which serve as diagnostic fingerprints.
-
Deamination (Loss of NH
, -17 Da):-
Mechanism: Proton transfer from the pyrazole ring to the exocyclic amine facilitates the elimination of neutral ammonia.
-
Result: Formation of a cation at m/z 177 .
-
Significance: Confirms the presence of a primary amine group.
-
-
Retro-Diels-Alder (RDA) / Ring Cleavage (Loss of HCN, -27 Da):
-
Mechanism: The pyrazole ring undergoes cleavage, typically ejecting a neutral HCN molecule involving the C3-N2 fragment.
-
Result: A fragment ion at m/z 167 .
-
Significance: Diagnostic of the pyrazole core integrity.
-
-
The "Ortho-Effect" (Loss of HCl, -36 Da):
-
Mechanism: This is the critical differentiator . The chlorine atom at the ortho position (2-position) of the phenyl ring is sterically proximate to the pyrazole N1-H. This proximity facilitates an intramolecular elimination of HCl.
-
Result: A highly stabilized cyclized radical cation at m/z 158 .
-
Expert Insight: This pathway is significantly suppressed or absent in the para-isomer (4-chlorophenyl), making it a definitive structural proof for the 2-chloro substitution.
-
Comparative Analysis: Ortho- vs. Para-Isomer
Differentiation between regioisomers is a common challenge in synthesis. The table below contrasts the Target Compound (2-chloro) with its Alternative (4-chloro) to highlight diagnostic performance.
Table 1: Diagnostic Ion Comparison
| Feature | Target: 5-(2-chlorophenyl)-... | Alternative: 5-(4-chlorophenyl)-... | Interpretation |
| Precursor m/z | 194.05 | 194.05 | Identical; MS1 cannot distinguish. |
| Loss of HCl (m/z 158) | High Intensity | Low / Absent | Key Differentiator. The ortho-Cl facilitates direct interaction with pyrazole protons. |
| Loss of Cl• (m/z 159) | Moderate | High | The para-isomer favors radical cleavage over elimination. |
| Ring Cleavage (m/z 137) | Present | Present | Formation of chlorobenzonitrile fragment; common to both. |
Visualization of Signaling Pathway
The following diagram illustrates the specific fragmentation logic, highlighting the "Ortho-Effect" pathway unique to the target compound.
Caption: Fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Red) distinguishing the 2-chlorophenyl isomer.
Experimental Protocol (Self-Validating System)
To replicate these results and validate the identity of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, follow this standardized LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (MeOH) to create a 1 mg/mL stock.
-
Working Standard: Dilute the stock 1:1000 in 50:50 MeOH:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Why Formic Acid? It ensures full protonation of the amine and pyrazole ring, maximizing [M+H]
signal intensity.
-
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: ESI Positive Mode (+).
-
Source Voltage: 3.5 kV.
-
Collision Energy (CE):
-
Low (10-15 eV): To observe the parent ion [M+H]
(m/z 194). -
Medium (25-35 eV): To maximize the diagnostic m/z 158 (HCl loss) and m/z 177 (NH
loss) fragments.
-
-
Direct Infusion: Flow rate 10 µL/min (for spectral characterization).
Validation Criteria
The identification is considered CONFIRMED only if:
-
The parent ion appears at m/z 194.0 with a matching m/z 196.0 isotope peak (3:1 ratio).
-
The MS/MS spectrum at 30 eV shows a dominant peak at m/z 158 (indicative of the 2-chloro position).
-
Absence of m/z 158 suggests the sample may be the 3- or 4-chlorophenyl isomer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. Retrieved from [Link]
- Context: Provides the foundational MS data for the non-chlorin
- Holčapek, M., et al. (2010).Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. Retrieved from [Link]
- Context: Reference for fragmentation p
- Context: Verification of commercial availability and purity standards for pyrazole amines.
A Comparative Guide to the Structural Elucidation of 5-(2-chlorophenyl)-1H-pyrazol-3-amine: Integrating X-ray Crystallography with Spectroscopic and Computational Approaches
For researchers engaged in the synthesis and application of novel heterocyclic compounds, particularly in the realm of drug discovery, a comprehensive understanding of molecular structure is paramount. This guide provides an in-depth analysis of the structural data available for pyrazole derivatives, with a specific focus on 5-(2-chlorophenyl)-1H-pyrazol-3-amine. While a definitive crystal structure for this exact compound is not publicly available, we present a robust comparative analysis using the experimentally determined structure of the closely related analogue, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. This guide will delve into the nuances of its solid-state architecture and compare these features with other pyrazole systems. Furthermore, we will explore complementary analytical techniques that provide a holistic structural understanding, essential for rational drug design and development.
The Challenge: Defining the Solid-State Structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
The substitution pattern of 5-(2-chlorophenyl)-1H-pyrazol-3-amine presents an interesting case for structural analysis. The presence of the bulky and electronegative 2-chlorophenyl group can significantly influence the molecule's conformation and intermolecular interactions, which in turn dictate its physicochemical properties, such as solubility and crystal packing. These properties are critical for its potential as a pharmaceutical agent.
To date, a single-crystal X-ray diffraction study for 5-(2-chlorophenyl)-1H-pyrazol-3-amine has not been reported in publicly accessible crystallographic databases. However, the crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile provides an excellent and highly relevant proxy for understanding the structural landscape of our target compound.[1]
A Close Analogue: Insights from the Crystal Structure of 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
The X-ray crystal structure of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile reveals key structural features that are likely to be conserved in 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Crystallographic Data and Molecular Geometry
The crystallographic data for 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₇ClN₄ |
| Molecular Weight | 218.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2005 (10) |
| b (Å) | 8.8432 (8) |
| c (Å) | 11.6970 (11) |
| β (°) | 114.666 (1) |
| Volume (ų) | 1054.3 (2) |
| Z | 4 |
| R-factor | 0.047 |
Table 1: Crystallographic data for 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.[1]
A significant feature of the molecular geometry is the dihedral angle between the pyrazole and the 2-chlorophenyl rings, which is 69.48 (7)°.[1] This twisted conformation is a result of steric hindrance between the ortho-chloro substituent and the pyrazole ring. This steric clash is a critical determinant of the overall molecular shape and will undoubtedly be a defining feature in the structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is stabilized by a network of hydrogen bonds. Specifically, N—H···N hydrogen bonds are observed, where the amino group acts as a hydrogen bond donor to the nitrogen of the cyano group and a pyrazole ring nitrogen atom of an adjacent molecule.[1] This intricate network of interactions is responsible for the formation of a stable, three-dimensional supramolecular architecture. In the case of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, which lacks the cyano group, we can anticipate a different, yet equally important, hydrogen bonding motif, likely involving the amino group and the pyrazole nitrogen atoms, leading to the formation of dimers or catemeric chains.[2]
Figure 1: Key structural features anticipated for 5-(2-chlorophenyl)-1H-pyrazol-3-amine based on its analogue.
Comparative Analysis with Other Pyrazole Derivatives
To further contextualize the expected structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, it is instructive to compare the data from its carbonitrile analogue with other reported pyrazole crystal structures.
| Compound | Dihedral Angle (Phenyl-Pyrazole) | Key Intermolecular Interactions |
| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile[1] | 69.48° | N-H···N hydrogen bonds |
| 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one[3] | 84.9° and 10.2° | - |
| 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl][4] | 77.70° and 86.65° | N-H···N and C-H···O hydrogen bonds, C-H···π interactions |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine[5] | 22.68° | N-H···N hydrogen bonds |
Table 2: Comparison of dihedral angles and intermolecular interactions in selected pyrazole derivatives.
This comparison highlights the significant influence of substituents on the molecular conformation and packing. The presence of different functional groups leads to a variety of hydrogen bonding motifs and other non-covalent interactions, underscoring the importance of empirical structure determination.
Beyond Crystallography: A Multi-faceted Approach to Structural Elucidation
While single-crystal X-ray diffraction remains the gold standard for unambiguous solid-state structure determination, a comprehensive understanding of a molecule's properties requires the integration of other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 5-(2-chlorophenyl)-1H-pyrazol-3-amine, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each atom, confirming the connectivity and substitution pattern.[6] The chemical shifts and coupling constants would be indicative of the electronic effects of the chlorophenyl and amino substituents on the pyrazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. In the case of our target compound, characteristic peaks for the N-H stretches of the amine and pyrazole groups, as well as aromatic C-H and C=C stretching vibrations, would be expected.[7] Hydrogen bonding can lead to broadening and a shift to lower wavenumbers of the N-H stretching bands, providing indirect evidence of these interactions in the solid state.
Computational Chemistry
In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely conformation and electronic properties of 5-(2-chlorophenyl)-1H-pyrazol-3-amine.[8] DFT calculations can be used to predict the optimized molecular geometry, including the dihedral angle between the rings, and to calculate theoretical spectroscopic data (NMR and IR) for comparison with experimental results.
Figure 2: An integrated workflow for the structural elucidation of novel compounds.
Experimental Protocols
For researchers aiming to obtain the definitive crystal structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine, the following experimental workflows are recommended based on established procedures for similar pyrazole derivatives.
Synthesis of 5-(2-chlorophenyl)-1H-pyrazol-3-amine
A plausible synthetic route involves the cyclization of a β-ketonitrile with hydrazine.[9]
Step 1: Synthesis of 3-(2-chlorophenyl)-3-oxopropanenitrile
-
To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., toluene), add a base such as sodium ethoxide.
-
Slowly add ethyl cyanoformate at room temperature and stir the reaction mixture for several hours.
-
Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to form 5-(2-chlorophenyl)-1H-pyrazol-3-amine
-
Dissolve the 3-(2-chlorophenyl)-3-oxopropanenitrile in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Crystallization and X-ray Data Collection
Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error.
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days.[1]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
X-ray Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.
-
Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.
Conclusion and Future Outlook
While the definitive crystal structure of 5-(2-chlorophenyl)-1H-pyrazol-3-amine remains to be determined, a comprehensive analysis of its close analogue, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, provides a robust framework for understanding its likely molecular conformation and supramolecular assembly. The steric influence of the 2-chlorophenyl group is expected to be a dominant factor in its solid-state architecture. For a complete structural characterization, an integrated approach combining X-ray crystallography with spectroscopic and computational methods is indispensable. The experimental protocols outlined in this guide offer a practical starting point for researchers seeking to synthesize and crystallize this promising heterocyclic compound, thereby paving the way for its further investigation and potential application in medicinal chemistry.
References
-
Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, (2019). [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, (2025). [Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing, (2021). [Link]
-
Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. Taylor & Francis Online, (2022). [Link]
-
Effective design, spectroscopic characterization, antifungal activity, and computational analysis of new pyrazole and tetrazole derivative compounds. Bulletin of the Chemical Society of Ethiopia, 40(2), 271-281, (2026). [Link]
-
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, (2007). [Link]
-
Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, (2019). [Link]
-
Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, (2024). [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives, (2021). [Link]
-
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, (2011). [Link]
-
3(5)-aminopyrazole. Organic Syntheses, (1966). [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, (2010). [Link]
-
Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ChemRxiv, (2020). [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1056-1095, (2022). [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press, (2017). [Link]
-
Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, (2022). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101, (2023). [Link]
-
PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research, (n.d.). [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(iii), 49-65, (2012). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Comprehensive Comparison Guide: Elemental Analysis Standards for 5-(2-chlorophenyl)-1H-pyrazol-3-amine
The following guide provides an in-depth technical comparison of purity validation standards for 5-(2-chlorophenyl)-1H-pyrazol-3-amine , a critical scaffold in the development of p38 MAP kinase inhibitors and agrochemical agents.
This guide is structured to serve as a definitive reference for analytical chemists and synthetic researchers, moving beyond basic protocols to address the specific challenges posed by halogenated heterocyclic amines.
Executive Summary & Technical Specifications
5-(2-chlorophenyl)-1H-pyrazol-3-amine (also chemically equivalent to the tautomer 3-(2-chlorophenyl)-1H-pyrazol-5-amine) presents unique challenges in elemental analysis (EA) due to the presence of a halogen (chlorine) and a high nitrogen content (~21.7%).
While Combustion Analysis (CHN) remains the "gold standard" for journal publication (typically requiring
Physicochemical Profile (The "Theoretical Standard")
Before any analysis, the theoretical composition must be established as the baseline for accuracy.
| Parameter | Value / Specification |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Carbon (C) % | 55.83% |
| Hydrogen (H) % | 4.16% |
| Nitrogen (N) % | 21.70% |
| Chlorine (Cl) % | 18.31% |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in |
Method A: Combustion Elemental Analysis (CHN/X)
The Traditional Gold Standard
Mechanism & Causality
In this method, the sample is combusted at >900°C in an oxygen-rich environment. The resulting gases (
-
The Chlorine Challenge: The 2-chlorophenyl group releases chlorine gas (
) or HCl upon combustion. Without intervention, halogens can react with the tin/copper reduction packing or interfere with the thermal conductivity detector (TCD), leading to false nitrogen values .
Optimized Protocol for Chlorinated Pyrazoles
To validate this compound via EA, the following "Self-Validating" protocol must be used:
-
Sample Preparation (Drying):
-
Why: Amine-functionalized pyrazoles are hygroscopic. Retained water will inflate %H and dilute %C/%N.
-
Action: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours over
.
-
-
Combustion Tube Modification:
-
Why: To trap the 18.3% Chlorine content.
-
Action: Ensure the combustion tube contains a distinct layer of Silver Wool (Ag) or Silver Tungstate on MgO . This reacts with Cl to form stable AgCl, preventing it from reaching the detector.
-
-
Calibration Standards:
-
Do not use simple Acetanilide alone.
-
Primary Standard: Sulfanilamide (
) is preferred for high-N compounds. -
Check Standard: 2-Chlorobenzoic acid should be run as a quality control (QC) sample to verify the silver trap's efficiency in removing chlorine.
-
Performance Evaluation
-
Acceptance Criteria:
-
Common Failure Mode: Low Carbon % (incomplete combustion of the aromatic ring) or High Nitrogen % (halogen interference).
Method B: Quantitative NMR (qNMR)
The Modern, Specific Alternative
Mechanism & Causality
qNMR determines absolute purity by comparing the integrated signal intensity of the analyte protons against a certified internal standard (IS).[1][2] Unlike EA, qNMR is specific; it distinguishes between the analyte and inorganic impurities (like silica or salts) which EA might miss or misinterpret.
Optimized Protocol for 5-(2-chlorophenyl)-1H-pyrazol-3-amine
-
Solvent Selection: DMSO-d6 .
-
Reasoning: The compound has exchangeable protons (NH/NH2). DMSO minimizes exchange broadening compared to
and ensures full solubility.
-
-
Internal Standard (IS) Selection: Maleic Acid or 1,3,5-Trimethoxybenzene .
-
Reasoning: These provide sharp singlets in regions (6.0–7.0 ppm or ~3.8 ppm) that do not overlap with the pyrazole protons (typically aromatic 7.0–8.0 ppm).
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Must be
(typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse Angle: 90°.
-
Calculation
WhereComparative Analysis: EA vs. qNMR vs. HPLC
The following table objectively compares the performance of these standards for 5-(2-chlorophenyl)-1H-pyrazol-3-amine.
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV (Area %) |
| Primary Output | Weight % of Elements (C, H, N) | Absolute Weight % of Compound | Relative Purity (Area %) |
| Specificity | Low. Cannot distinguish isomers or non-volatile organic impurities with similar C/N ratios. | High. Differentiates structure from impurities. | Medium. Depends on UV absorption (response factors). |
| Chlorine Tolerance | Low. Requires Ag-trap; prone to interference. | High. Cl is invisible to 1H-NMR; no interference. | High. |
| Sample Destructive? | Yes (Combustion). | No (Recoverable).[12] | No. |
| Sample Required | 2–5 mg. | 10–20 mg (for high S/N). | < 1 mg. |
| Accuracy | Varies (Response factor dependent). | ||
| Verdict | Required for Publication. Validates bulk composition. | Best for Potency. Validates actual drug content. | Best for Impurity Profiling. |
Decision Workflow & Experimental Logic
The following diagram illustrates the logical workflow for characterizing this compound, ensuring scientific integrity and resource efficiency.
Figure 1: Analytical decision matrix for validating chlorinated pyrazole amines.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
European Pharmacopoeia (Ph. Eur.) . 2.2.33. Nuclear Magnetic Resonance Spectrometry. (Standard for qNMR acceptance). Link
-
American Chemical Society (ACS). Characterization of Organic Compounds (Guidelines for Authors). (Establishes the
EA standard). Link -
Microanalysis of Halogenated Compounds . PerkinElmer Application Note: Analysis of Halogens. (Describes the use of Silver Wool for Cl trapping). Link
-
Tautomerism in Pyrazoles . Elguero, J. et al. (2000). Prototropic tautomerism of heteroaromatic compounds. Link
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. govst.edu [govst.edu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pepolska.pl [pepolska.pl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
